TNF-alpha-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5/c17-6-12(22)18-7-8-2-1-3-9-13(8)16(25)20(15(9)24)10-4-5-11(21)19-14(10)23/h1-3,10H,4-7H2,(H,18,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAYWKDMFVKUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthetic Pathway of TNF-alpha-IN-1 (Compound 202): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor Necrosis Factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the development of small molecule inhibitors of TNF-α is a significant focus of contemporary drug discovery. This technical guide provides a detailed overview of the discovery and a plausible synthetic pathway for TNF-alpha-IN-1 (compound 202), a known orally active inhibitor of TNF-α. While specific discovery and quantitative biological data for this compound are not extensively published in publicly accessible literature, this document consolidates information on analogous compounds and outlines standard experimental protocols relevant to its synthesis and evaluation. This guide is intended to serve as a valuable resource for researchers engaged in the development of novel TNF-α inhibitors.
Introduction: The Role of TNF-α in Inflammatory Diseases
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. It is primarily produced by activated macrophages and T-lymphocytes. TNF-α exerts its biological effects by binding to two distinct receptors, TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2), initiating downstream signaling cascades that regulate inflammation, immunity, and apoptosis.
Dysregulated or excessive production of TNF-α is a key driver of the pathology in a wide range of chronic inflammatory and autoimmune disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The clinical success of biologic drugs that neutralize TNF-α, such as monoclonal antibodies, has validated this cytokine as a therapeutic target. However, the development of orally bioavailable small molecule inhibitors remains a significant goal to offer alternative and potentially more accessible treatment options.
Discovery of this compound (Compound 202)
The discovery likely involved high-throughput screening of compound libraries followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The general logical workflow for the discovery of such an inhibitor is depicted below.
Plausible Synthetic Pathway of this compound
Based on the chemical structure of this compound and established synthetic methodologies for 1,3,4-thiadiazole and diaryl urea derivatives, a plausible multi-step synthetic pathway is proposed. The synthesis likely commences with the formation of the substituted 1,3,4-thiadiazole core, followed by the introduction of the diaryl urea and acrylamide functionalities.
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical, yet standard, experimental protocols for the key steps in the synthesis of this compound.
Step 1: Synthesis of a Substituted Thiosemicarbazide (Intermediate 1)
-
Materials: 2-Fluoro-3-nitroaniline, a suitable isothiocyanate derivative, and a solvent such as ethanol or dimethylformamide (DMF).
-
Procedure: To a solution of 2-fluoro-3-nitroaniline in the chosen solvent, an equimolar amount of the isothiocyanate is added. The reaction mixture is stirred at room temperature or heated gently for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by precipitation or extraction.
Step 2: Cyclization to form the 2-Amino-1,3,4-thiadiazole Ring (Intermediate 2)
-
Materials: Intermediate 1, a cyclizing agent such as a strong acid (e.g., sulfuric acid) or an oxidizing agent (e.g., ferric chloride), and a suitable solvent.
-
Procedure: Intermediate 1 is dissolved in the solvent and treated with the cyclizing agent. The reaction is often heated to facilitate the ring closure. Upon completion, the reaction mixture is neutralized, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Step 3: Formation of the Diaryl Urea Linkage (Intermediate 3)
-
Materials: Intermediate 2, phenyl isocyanate, and an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure: Intermediate 2 is dissolved in the aprotic solvent, and an equimolar amount of phenyl isocyanate is added dropwise. The reaction is typically stirred at room temperature. The formation of the urea product can be monitored by TLC. The product is isolated by filtration or evaporation of the solvent.
Step 4: Reduction of the Nitro Group (Intermediate 4)
-
Materials: Intermediate 3, a reducing agent such as tin(II) chloride or catalytic hydrogenation (e.g., H₂ with Pd/C), and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Procedure: Intermediate 3 is dissolved in the solvent, and the reducing agent is added. The reaction is stirred at room temperature or elevated temperature until the reduction of the nitro group to an amine is complete. The product is then worked up to remove the catalyst and byproducts.
Step 5: Acryloylation to Yield this compound (Final Compound)
-
Materials: Intermediate 4, acryloyl chloride, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and an aprotic solvent (e.g., DCM).
-
Procedure: Intermediate 4 is dissolved in the solvent and cooled in an ice bath. The base is added, followed by the dropwise addition of acryloyl chloride. The reaction is allowed to warm to room temperature and stirred until completion. The final product, this compound, is then isolated and purified using standard techniques such as column chromatography.
Biological Evaluation of TNF-α Inhibitors
The biological activity of TNF-α inhibitors like this compound is assessed through a series of in vitro and in vivo assays.
In Vitro Inhibition of TNF-α
4.1.1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: This assay quantifies the amount of TNF-α produced by cells in culture.
-
Protocol:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using a commercially available TNF-α ELISA kit according to the manufacturer's instructions.
-
The IC₅₀ value (the concentration of inhibitor that reduces TNF-α production by 50%) is calculated.
-
4.1.2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Principle: A competitive immunoassay in a homogeneous format that measures the binding of the inhibitor to TNF-α.
-
Protocol:
-
Recombinant human TNF-α is incubated with a fluorescently labeled anti-TNF-α antibody and a quencher-labeled anti-TNF-α antibody.
-
The test compound is added at various concentrations.
-
If the compound binds to TNF-α, it displaces the labeled antibodies, leading to a decrease in the HTRF signal.
-
The IC₅₀ value is determined from the dose-response curve.
-
Cellular Assays
4.2.1. NF-κB Reporter Assay
-
Principle: Measures the inhibition of TNF-α-induced activation of the NF-κB signaling pathway.
-
Protocol:
-
A cell line (e.g., HEK293) is transiently or stably transfected with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase).
-
The cells are pre-incubated with the test compound and then stimulated with TNF-α.
-
The reporter gene activity is measured (e.g., by adding a luciferase substrate and measuring luminescence).
-
A decrease in reporter activity indicates inhibition of the NF-κB pathway.
-
In Vivo Efficacy Models
The anti-inflammatory activity of TNF-α inhibitors is evaluated in animal models of inflammatory diseases.
4.3.1. Collagen-Induced Arthritis (CIA) in Mice
-
Principle: A widely used model for rheumatoid arthritis.
-
Protocol:
-
Arthritis is induced in mice by immunization with type II collagen.
-
Once arthritis develops, the mice are treated orally with the test compound or a vehicle control.
-
The severity of arthritis is assessed by scoring clinical signs (e.g., paw swelling, erythema).
-
At the end of the study, joint tissues can be collected for histological analysis.
-
TNF-α Signaling Pathway
TNF-α binding to its receptors initiates a complex signaling cascade that can lead to either cell survival and inflammation or apoptosis. The diagram below illustrates the major pathways.
A Technical Guide to the Inflammatory Signaling Pathways Modulated by Tumor Necrosis Factor-Alpha (TNF-α) and its Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "TNF-alpha-IN-1" is not available in publicly accessible scientific literature or databases. This guide therefore provides a comprehensive overview of the well-established inflammatory signaling pathways modulated by the cytokine TNF-α and the mechanisms of action of its inhibitors, which is the likely area of interest for research and development in this field.
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in orchestrating the immune response.[1][2] It is primarily produced by activated macrophages and monocytes.[1] While essential for host defense, dysregulated or excessive TNF-α production is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1][3] Consequently, TNF-α and its signaling pathways are major targets for therapeutic intervention.[3][4]
This technical guide delves into the core signaling cascades activated by TNF-α, presents quantitative data on established inhibitors, and provides detailed experimental protocols for studying the activity of molecules targeting this pathway.
Core Inflammatory Signaling Pathways Activated by TNF-α
TNF-α exerts its biological effects by binding to two distinct cell surface receptors: TNF Receptor 1 (TNFR1) and TNF Receptor 2 (TNFR2).[1] TNFR1 is ubiquitously expressed on most cell types and is the primary mediator of TNF-α's pro-inflammatory and apoptotic signals, while TNFR2 expression is more restricted, primarily to immune cells. Upon ligand binding, these receptors initiate a cascade of intracellular events that culminate in the activation of key transcription factors, predominantly Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[5]
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression.[5] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The canonical pathway, typically activated by TNF-α, proceeds as follows:
-
Receptor-Ligand Interaction: The binding of TNF-α to TNFR1 induces receptor trimerization and the recruitment of a multi-protein complex to its intracellular death domain.
-
Complex I Formation: This initial complex includes TNFR1-associated death domain (TRADD), receptor-interacting protein 1 (RIPK1), and TNF receptor-associated factor 2 (TRAF2).
-
IKK Complex Activation: This assembly leads to the activation of the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO.
-
IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[6]
-
NF-κB Translocation and Gene Transcription: The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus.[6] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[5]
Caption: Canonical NF-κB Signaling Pathway initiated by TNF-α.
The Mitogen-Activated Protein Kinase (MAPK) Pathways
MAPKs are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[7][8] TNF-α activates three major MAPK cascades:[9]
-
c-Jun N-terminal Kinase (JNK): Primarily associated with stress responses and apoptosis.
-
p38 MAP Kinase: A key regulator of inflammatory cytokine production.
-
Extracellular signal-Regulated Kinase (ERK): Generally involved in cell proliferation and survival.
The activation of these pathways follows a tiered kinase cascade:
-
MAPKKK Activation: Following TNFR1 engagement, adaptor proteins like TRAF2 recruit and activate a MAP Kinase Kinase Kinase (MAPKKK), such as ASK1 or MEKK.
-
MAPKK Phosphorylation: The activated MAPKKK then phosphorylates and activates a specific MAP Kinase Kinase (MAPKK), for instance, MKK4/7 for the JNK pathway, MKK3/6 for the p38 pathway, and MEK1/2 for the ERK pathway.[9]
-
MAPK Phosphorylation: Finally, the activated MAPKK phosphorylates its downstream MAPK (JNK, p38, or ERK).
-
Transcription Factor Activation: The activated MAPKs translocate to the nucleus to phosphorylate and activate various transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which works in concert with NF-κB to drive inflammatory gene expression.
Caption: Major MAPK Signaling Pathways activated by TNF-α.
Quantitative Data on TNF-α Inhibitors
A variety of therapeutic agents that inhibit TNF-α activity have been developed. These are broadly classified as monoclonal antibodies or soluble receptor fusion proteins. They function by binding to TNF-α, thereby preventing it from interacting with its cellular receptors.[1]
| Inhibitor | Type | Target | Binding Affinity (K D) | Neutralization Potency (IC 50 / EC 50) |
| Adalimumab | Human IgG1 mAb | Soluble & Transmembrane TNF-α | ~483 pM (to mTNF)[10] | EC 50 : 78.6 ng/mL (neutralizing cytotoxicity)[11] |
| Infliximab | Chimeric IgG1 mAb | Soluble & Transmembrane TNF-α | ~468 pM (to mTNF)[10] | - |
| Etanercept | TNFR2-Fc Fusion Protein | Soluble & Transmembrane TNF-α | ~445 pM (to mTNF)[10] | EC 50 : 71.2 ng/mL (neutralizing cytotoxicity)[11] |
| Golimumab | Human IgG1 mAb | Soluble & Transmembrane TNF-α | High Affinity[1] | - |
| Certolizumab | Pegylated Fab' Fragment | Soluble & Transmembrane TNF-α | High Affinity[1] | - |
Note: Binding affinities and potencies can vary depending on the specific assay conditions and formats used. This table provides representative values from cited literature.
Experimental Protocols
Evaluating the activity of potential TNF-α inhibitors requires a suite of in vitro and cell-based assays. Below are methodologies for key experiments.
Protocol: TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for quantifying the concentration of TNF-α in cell culture supernatants to assess the effect of an inhibitor on TNF-α production.
Objective: To measure the amount of TNF-α secreted by cells (e.g., LPS-stimulated RAW 264.7 macrophages or human THP-1 monocytes) in the presence or absence of a test inhibitor.
Methodology:
-
Cell Seeding and Stimulation:
-
Plate cells (e.g., THP-1 monocytes) at a density of 4.8 x 10⁴ cells/well in a 96-well plate.[12]
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., for 30-60 minutes).
-
Stimulate the cells with an inducer of TNF-α production, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL final concentration).[12] Include vehicle-only and stimulated/uninhibited controls.
-
Incubate the plate for a predetermined time (e.g., 17 hours) at 37°C.[12]
-
-
ELISA Procedure (based on a standard sandwich ELISA kit):
-
Briefly centrifuge the plate and collect the cell culture supernatant.
-
Add 200 µL of standards (recombinant TNF-α) or samples to wells of a microplate pre-coated with a monoclonal antibody specific for TNF-α.[12]
-
Incubate at room temperature for 2 hours.[12]
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add an enzyme-linked polyclonal anti-TNF-α antibody to each well and incubate for 1-2 hours at room temperature.[12]
-
Wash the wells again to remove the unbound secondary antibody.
-
Add a substrate solution (e.g., TMB) and incubate for 15-20 minutes to allow for color development.[12]
-
Add a stop solution to terminate the reaction.
-
Measure the optical density at 450 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.
-
Determine the IC₅₀ value of the inhibitor by plotting the percentage of TNF-α inhibition against the log of the inhibitor concentration.
-
Protocol: TNF-α/TNFR1 Binding Inhibition Assay
This protocol describes a method to screen for inhibitors that directly block the interaction between TNF-α and its primary receptor, TNFR1.
Objective: To identify and characterize compounds that inhibit the binding of TNF-α to TNFR1.
Methodology (based on a commercially available assay kit format): [13]
-
Plate Preparation:
-
Coat a 96-well plate with recombinant TNFR1 overnight.
-
Wash the plate to remove unbound receptor and block the remaining protein-binding sites with a blocking buffer.
-
-
Inhibition Reaction:
-
Add the test inhibitor at various concentrations to the wells.
-
Add a constant concentration of biotinylated TNF-α to all wells. The inhibitor is pre-incubated with the receptor before the addition of the ligand.
-
Incubate the plate to allow for binding between TNF-α and the immobilized TNFR1.
-
-
Detection:
-
Wash the plate to remove unbound biotinylated TNF-α.
-
Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well, which will bind to the captured biotinylated TNF-α.
-
Incubate and then wash the plate again.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a luminometer or spectrophotometer.
-
-
Data Analysis:
-
The signal intensity is proportional to the amount of TNF-α bound to TNFR1.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Caption: General workflow for screening TNF-α inhibitors.
References
- 1. Tumor necrosis factor inhibitors – state of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel inhibitors for TNFα, TNFR1 and TNFα-TNFR1 complex using pharmacophore-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparisons of affinities, avidities, and complement activation of adalimumab, infliximab, and etanercept in binding to soluble and membrane tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
An In-depth Technical Guide to the Tumor Necrosis Factor-alpha Inhibitor: SPD304 (serving as a representative for TNF-alpha-IN-1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine pivotal in the pathogenesis of a spectrum of autoimmune and inflammatory diseases. While biologic therapies targeting TNF-α have demonstrated significant clinical success, the development of small-molecule inhibitors offers advantages in terms of oral bioavailability, cost of production, and patient accessibility. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of SPD304, a well-characterized small-molecule inhibitor of TNF-α. Due to the absence of a publicly documented molecule named "TNF-alpha-IN-1," SPD304 is presented here as a representative and informative example of a direct TNF-α inhibitor.
SPD304 represents a novel class of inhibitors that do not compete with TNF-α for its receptor binding site but instead function by promoting the disassembly of the biologically active TNF-α trimer. This guide will delve into its mechanism of action, provide detailed experimental protocols for its characterization, and present its chemical and biological data in a structured format.
Chemical Properties and Structure
SPD304 is a synthetic, cell-permeable small molecule. Its chemical and physical properties are summarized in the tables below.
Chemical and Physical Properties of SPD304
| Property | Value |
| IUPAC Name | 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one |
| Molecular Formula | C₃₂H₃₂F₃N₃O₂ |
| Molecular Weight | 547.61 g/mol |
| CAS Number | 869998-49-2 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Structural Information of SPD304
| Parameter | Details |
| SMILES | CN(CCN(C)Cc1cn(c2cccc(c2)C(F)(F)F)c2ccccc12)Cc1coc2cc(C)c(C)cc2c1=O |
| InChI | InChI=1S/C32H32F3N3O2/c1-21-14-28-30(15-22(21)2)40-20-24(31(28)39)18-37(4)13-12-36(3)17-23-19-38(29-11-6-5-10-27(23)29)26-9-7-8-25(16-26)32(33,34,35)/h5-11,14-16,19-20H,12-13,17-18H2,1-4H3 |
| 3D Structure | The crystal structure of SPD304 in complex with a TNF-α dimer has been resolved (PDB ID: 2AZ5)[1][2][3][4][5]. |
Mechanism of Action and Signaling Pathway
SPD304 exhibits a unique mechanism of action by directly binding to the TNF-α protein and inducing the disassembly of its homotrimeric structure. The biologically active form of TNF-α is a trimer, and its dissociation into inactive monomers or dimers prevents its binding to and activation of its receptors, TNFR1 and TNFR2. This disruption of the TNF-α trimer abrogates the downstream signaling cascades that lead to inflammation and apoptosis.
The binding of SPD304 occurs at the interface between TNF-α subunits, a site distinct from the receptor-binding sites. This allosteric inhibition leads to a conformational change that destabilizes the trimer, resulting in its dissociation.
TNF-α Signaling Pathway
The following diagram illustrates the canonical TNF-α signaling pathway leading to the activation of NF-κB and MAPK pathways, which are subsequently inhibited by SPD304 through the disruption of the initial TNF-α trimer.
Biological Activity
The biological activity of SPD304 has been characterized through various in vitro assays. The following table summarizes key quantitative data.
Biological Activity of SPD304
| Assay | Parameter | Value | Reference |
| TNF-α/TNFR1 Binding Assay (ELISA) | IC₅₀ | 22 µM | [6][7][8][9][10] |
| Cell-Based IκB Degradation Assay (HeLa cells) | IC₅₀ | 4.6 µM | [10] |
| Surface Acoustic Wave (SAW) Biosensor | K_d_ | 6.1 ± 4.7 nM | [11] |
| L929 Cell Cytotoxicity Assay | IC₅₀ (inhibition of TNF-α induced apoptosis) | 12 µM |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of SPD304 are provided below.
Experimental Workflow for Inhibitor Characterization
The general workflow for characterizing a novel TNF-α inhibitor like SPD304 is depicted below.
Synthesis of SPD304
The synthesis of SPD304 can be achieved through a multi-step process. The following is a plausible synthetic route based on the synthesis of its analogs[8]:
Step 1: Synthesis of the Indole Intermediate
-
React 3-(trifluoromethyl)aniline with a suitable reagent to introduce the indole scaffold.
-
Perform a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position of the indole.
-
Protect the indole nitrogen with a suitable protecting group.
Step 2: Synthesis of the Chromone Intermediate
-
Synthesize 6,7-dimethylchromone-3-carbaldehyde from commercially available starting materials.
Step 3: Reductive Amination and Coupling
-
Perform a reductive amination between the indole-3-carboxaldehyde and N,N'-dimethylethylenediamine to form the secondary amine.
-
Conduct a second reductive amination between the product from the previous step and the 6,7-dimethylchromone-3-carbaldehyde to yield the final product, SPD304.
-
Purify the final compound using column chromatography or preparative HPLC.
-
Characterize the structure and purity of the synthesized SPD304 using ¹H NMR, ¹³C NMR, and mass spectrometry.
TNF-α/TNFR1 Binding Inhibition ELISA
This assay quantifies the ability of SPD304 to inhibit the binding of TNF-α to its receptor, TNFR1.
Materials:
-
96-well high-binding microplate
-
Recombinant human TNFR1
-
Recombinant human TNF-α (biotinylated)
-
SPD304
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plate reader
Protocol:
-
Coat the 96-well plate with 100 µL/well of TNFR1 (1-2 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with 200 µL/well of assay buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of SPD304 in assay buffer.
-
Add 50 µL of the SPD304 dilutions to the wells.
-
Add 50 µL of biotinylated TNF-α (at a pre-determined concentration, e.g., EC₅₀) to all wells except the blank.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 30-60 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of SPD304 and determine the IC₅₀ value.
L929 Cell Cytotoxicity Assay
This cell-based assay measures the ability of SPD304 to protect L929 murine fibrosarcoma cells from TNF-α-induced apoptosis.
Materials:
-
L929 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNF-α
-
Actinomycin D
-
SPD304
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Protocol:
-
Seed L929 cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of SPD304 in cell culture medium.
-
Pre-treat the cells with 50 µL of the SPD304 dilutions for 1-2 hours.
-
Add 50 µL of a solution containing TNF-α (at a concentration that induces ~80-90% cell death, e.g., 1 ng/mL) and Actinomycin D (1 µg/mL) to the wells.
-
Incubate for 18-24 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percent cell viability for each concentration of SPD304 and determine the IC₅₀ value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the real-time binding kinetics and affinity between SPD304 and TNF-α.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human TNF-α
-
SPD304
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Regeneration solution
Protocol:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of the sensor chip using a mixture of EDC and NHS.
-
Immobilize TNF-α onto the sensor chip surface via amine coupling to a target response level.
-
Deactivate any remaining active esters with ethanolamine.
-
Prepare a series of concentrations of SPD304 in running buffer.
-
Inject the SPD304 solutions over the immobilized TNF-α surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each concentration of SPD304 using the appropriate regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_).
Conclusion
SPD304 serves as a crucial tool compound for understanding the principles of small-molecule inhibition of TNF-α through a novel allosteric mechanism. This technical guide provides a comprehensive resource for researchers in the field of inflammation and drug discovery, offering detailed information on the chemical and biological properties of SPD304, as well as robust experimental protocols for its study. While SPD304 itself has limitations for therapeutic use due to toxicity, the insights gained from its characterization pave the way for the design and development of next-generation, safer, and more effective orally bioavailable TNF-α inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Rationally designed less toxic SPD-304 analogs and preliminary evaluation of their TNF inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. scispace.com [scispace.com]
- 6. TNF-alpha [Biotinylated] : TNFR1 Inhibitor Screening ELISA Kit | ACROBiosystems [es.acrobiosystems.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. laurentian.scholaris.ca [laurentian.scholaris.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Is TNF-alpha-IN-1 a selective inhibitor for TNF receptor 1 or 2?
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the selective inhibition of Tumor Necrosis Factor (TNF) receptors, TNFR1 and TNFR2. While information on a specific molecule designated "TNF-alpha-IN-1" is not publicly available, this document will serve as a comprehensive resource on the principles of selective TNF receptor modulation, experimental approaches to determine selectivity, and the therapeutic rationale for such strategies.
Introduction to TNF and its Receptors
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in orchestrating the immune response.[1][2][3] It exists in two bioactive forms: a transmembrane form (tmTNF-α) and a soluble form (sTNF-α), which is cleaved from the cell surface by the TNF-α converting enzyme (TACE).[2][][5] The biological effects of TNF-α are mediated through its interaction with two distinct cell surface receptors: TNF Receptor 1 (TNFR1, also known as p55 or CD120a) and TNF Receptor 2 (TNFR2, also known as p75 or CD120b).[2][3][]
TNFR1 is ubiquitously expressed on most cell types and is activated by both sTNF-α and tmTNF-α.[5][6][7] A key feature of TNFR1 is the presence of an intracellular "death domain" (DD), which enables it to initiate signaling cascades that can lead to apoptosis (programmed cell death) or necroptosis, in addition to pro-inflammatory gene expression.[2][][5][8]
TNFR2 expression is more restricted, primarily found on immune cells (such as T cells and macrophages), endothelial cells, and certain neuronal cells.[5][6][7] TNFR2 is preferentially activated by the transmembrane form of TNF-α.[][7] Unlike TNFR1, TNFR2 lacks a death domain and its signaling is generally associated with cell survival, proliferation, and tissue regeneration.[6][7]
The distinct signaling pathways and physiological roles of TNFR1 and TNFR2 make the selective inhibition of one receptor over the other a highly attractive therapeutic strategy. While broad-acting TNF-α blockers have been successful in treating various autoimmune diseases, they are associated with side effects, and selective inhibitors could offer a more targeted approach with an improved safety profile.[6]
Signaling Pathways of TNFR1 and TNFR2
The differential signaling initiated by TNFR1 and TNFR2 underscores the importance of selective inhibition.
TNFR1 Signaling
Upon binding of TNF-α, TNFR1 trimerizes and recruits a series of adaptor proteins to its intracellular death domain, initiating the formation of different signaling complexes. Complex I assembly leads to the activation of NF-κB and MAPK pathways, resulting in the expression of pro-inflammatory cytokines and cell survival signals.[8] Alternatively, under specific conditions, the formation of Complex II can trigger apoptosis via caspase-8 activation or necroptosis through RIPK1 and RIPK3.[8]
Caption: TNFR1 Signaling Cascade.
TNFR2 Signaling
TNFR2 activation, primarily by tmTNF-α, leads to the recruitment of TNF receptor-associated factors (TRAFs), particularly TRAF2. This engagement typically activates the NF-κB and PI3K-Akt pathways, promoting cell survival, proliferation, and resolution of inflammation. TNFR2 signaling is considered to be generally protective and has roles in tissue regeneration and immune regulation.[6]
Caption: TNFR2 Signaling Cascade.
Quantitative Data on Inhibitor Selectivity
To determine if an inhibitor is selective for TNFR1 or TNFR2, quantitative binding affinity and functional inhibition assays are essential. The data is typically presented in a tabular format for clear comparison. Below is a template table illustrating how such data for a hypothetical "this compound" would be presented.
| Parameter | TNFR1 | TNFR2 | Selectivity Ratio (TNFR2/TNFR1) |
| Binding Affinity (Kd, nM) | e.g., 10 | e.g., >1000 | >100 |
| Functional Inhibition (IC50, nM) | e.g., 50 | e.g., >10000 | >200 |
-
Kd (Dissociation Constant): A measure of binding affinity. A lower Kd value indicates a stronger binding affinity.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to block 50% of a specific biological function. A lower IC50 value indicates greater potency.
-
Selectivity Ratio: The ratio of the Kd or IC50 values for the two receptors. A high ratio indicates selectivity for the receptor with the lower value.
Experimental Protocols for Determining Selectivity
A multi-step experimental workflow is employed to characterize the selectivity of a TNF receptor inhibitor.
Experimental Workflow
Caption: Inhibitor Selectivity Workflow.
Detailed Methodologies
A. Biochemical Binding Assays
These assays directly measure the binding of the inhibitor to purified recombinant TNFR1 and TNFR2.
-
Surface Plasmon Resonance (SPR):
-
Immobilization: Recombinant human TNFR1 or TNFR2 is immobilized on a sensor chip.
-
Binding: A series of concentrations of the inhibitor are flowed over the chip surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.
-
Analysis: The association (kon) and dissociation (koff) rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon).
-
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay: [9][10]
-
Coating: A 96-well plate is coated with recombinant human TNFR1 or TNFR2.
-
Blocking: The remaining protein-binding sites on the plate are blocked.
-
Competition: A fixed concentration of biotinylated TNF-α is mixed with varying concentrations of the inhibitor and added to the wells.
-
Detection: The amount of bound biotinylated TNF-α is detected using streptavidin-HRP and a colorimetric substrate.
-
Analysis: The concentration of inhibitor that displaces 50% of the biotinylated TNF-α is determined as the IC50.
-
B. Cell-Based Functional Assays
These assays measure the ability of the inhibitor to block TNF-α-induced cellular responses mediated by either TNFR1 or TNFR2.
-
TNFR1-Mediated Cytotoxicity Assay: [11][12]
-
Cell Culture: L929 fibrosarcoma cells, which are sensitive to TNF-α-induced apoptosis via TNFR1, are cultured in 96-well plates.
-
Treatment: The cells are pre-treated with varying concentrations of the inhibitor, followed by the addition of a fixed concentration of TNF-α and a sensitizing agent like actinomycin D.
-
Incubation: The cells are incubated for a defined period (e.g., 18-24 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Analysis: The IC50 value, representing the concentration of inhibitor that protects 50% of the cells from TNF-α-induced death, is calculated.
-
-
TNFR2-Mediated NF-κB Reporter Assay:
-
Cell Line: A cell line that predominantly expresses TNFR2 (or is engineered to do so) and contains an NF-κB-driven reporter gene (e.g., luciferase or GFP) is used.
-
Treatment: The cells are pre-treated with the inhibitor, followed by stimulation with a TNFR2-selective agonist or tmTNF-α.
-
Incubation: The cells are incubated to allow for reporter gene expression.
-
Signal Detection: The reporter signal (luciferescence or fluorescence) is measured.
-
Analysis: The IC50 value for the inhibition of TNFR2-mediated NF-κB activation is determined.
-
Conclusion
The selective inhibition of TNFR1 or TNFR2 represents a promising therapeutic avenue for a range of diseases. A thorough understanding of the distinct signaling pathways of these two receptors is paramount for the rational design and development of selective inhibitors. A rigorous experimental workflow, employing both biochemical and cell-based assays, is crucial for quantifying the binding affinity and functional potency of a potential inhibitor, thereby definitively establishing its selectivity profile. While the specific molecule "this compound" remains to be characterized in publicly accessible literature, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel TNF receptor inhibitor.
References
- 1. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 2. Tumor necrosis factor - Wikipedia [en.wikipedia.org]
- 3. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Specificity Engineering of TNF Superfamily Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Selective Targeting of TNF Receptors as a Novel Therapeutic Approach [frontiersin.org]
- 7. TNFR1 and TNFR2 in the Control of the Life and Death Balance of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bioassay for tumor necrosis factors-alpha and -beta - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Necrostatin-1 in Modulating Apoptosis in Inflammatory Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor necrosis factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory response and a key regulator of cell fate, capable of inducing survival, inflammation, or programmed cell death in the form of apoptosis and necroptosis.[1][2] The cellular outcome of TNF-α signaling is context-dependent and tightly regulated by a complex network of intracellular signaling pathways. In inflammatory cells, the modulation of these pathways presents a significant therapeutic opportunity for a variety of inflammatory and autoimmune diseases.[3] This technical guide focuses on Necrostatin-1 (Nec-1), a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), and its role in modulating apoptosis in inflammatory cells.[1][4] While primarily characterized as an inhibitor of necroptosis, a form of regulated necrosis, Nec-1 exhibits complex effects on apoptotic pathways, in some cases shifting the cellular response towards apoptosis or even directly inducing it in specific inflammatory cell types.[4][5] This guide will provide an in-depth overview of the mechanism of action of Nec-1, quantitative data on its effects, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways.
Mechanism of Action of Necrostatin-1
Necrostatin-1 is a potent and specific allosteric inhibitor of RIPK1, a serine/threonine kinase that acts as a critical signaling node downstream of the TNF receptor 1 (TNFR1).[1][6] Upon TNF-α binding to TNFR1, a signaling complex known as Complex I is formed, which can initiate pro-survival signaling through NF-κB.[2] Alternatively, a secondary cytosolic complex, Complex II, can assemble, leading to either apoptosis or necroptosis.[2]
The kinase activity of RIPK1 is essential for the induction of necroptosis.[1] Nec-1 binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation and thereby inhibiting its autophosphorylation and the subsequent recruitment and activation of RIPK3 and MLKL, the downstream effectors of necroptosis.[1][7]
In the context of apoptosis, the role of Nec-1 is more nuanced. In many cell types, when necroptosis is inhibited by Nec-1, the cellular machinery can default to apoptosis, particularly if pro-apoptotic signals are present.[5] This is because the initial formation of Complex II can also lead to the activation of Caspase-8, the initiator caspase of the extrinsic apoptotic pathway.[2] In some inflammatory cells, such as neutrophils, Nec-1 has been shown to directly induce caspase-dependent apoptosis.[4] This pro-apoptotic effect in neutrophils is associated with the downregulation of the anti-apoptotic protein Mcl-1 and the upregulation of the pro-apoptotic protein Bax.[4]
Quantitative Data on Necrostatin-1's Effects on Apoptosis
The following table summarizes quantitative data from various studies on the effects of Necrostatin-1 on apoptosis in inflammatory cells.
| Cell Type | Treatment Conditions | Parameter Measured | Result | Reference |
| Human Neutrophils | 100µM Nec-1 for 16h | Percentage of hypodiploid cells (apoptosis) | Significant increase compared to control | [4] |
| Human Neutrophils | 100µM Nec-1 for 16h | TUNEL positive cells (apoptosis) | Significant increase compared to control | [4] |
| Murine Fibrosarcoma (L929) | 10 ng/ml TNF-α + 20µM Nec-1 | Cell Viability (MTS assay) | Inhibition of TNF-induced cell death | [6] |
| Rat Tubular Cell Line (NRK-52E) | TNF-α stimulation + ATP depletion + 20µM Nec-1 | Percentage of cell death (Annexin V/PI) | Decrease from 22.33% to 10.34% | [8] |
| Rat Tubular Cell Line (NRK-52E) | TNF-α stimulation + ATP depletion + 20µM Nec-1 | Cell Viability (MTT assay) | Increase from 53.88% to 71.75% | [8] |
Experimental Protocols
Induction and Assessment of Apoptosis in Neutrophils using Necrostatin-1
Objective: To induce and quantify apoptosis in primary human neutrophils treated with Necrostatin-1.
Materials:
-
Necrostatin-1 (Nec-1)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS
-
Propidium Iodide (PI)
-
RNase A
-
TUNEL Assay Kit
-
Hoechst 33342 stain
-
Flow Cytometer
-
Fluorescence Microscope
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes.
-
Cell Culture and Treatment: Resuspend purified neutrophils in RPMI 1640 medium with 10% FBS at a concentration of 5 x 106 cells/ml. Treat the cells with the desired concentration of Nec-1 (e.g., 100 µM) or vehicle control (DMSO) for the specified time (e.g., 16 hours) at 37°C in a 5% CO2 incubator.
-
Apoptosis Assessment by PI Staining (Flow Cytometry):
-
Harvest the cells and wash with PBS.
-
Fix the cells in 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing PI (50 µg/ml) and RNase A (100 µg/ml).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The sub-G1 peak represents the apoptotic cell population with hypodiploid DNA content.[4]
-
-
Apoptosis Assessment by TUNEL Assay:
-
Follow the manufacturer's protocol for the TUNEL assay kit.
-
Briefly, fix and permeabilize the treated cells.
-
Incubate with the TUNEL reaction mixture containing TdT and FITC-dUTP.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect DNA fragmentation.[4]
-
-
Morphological Assessment of Apoptosis:
-
Incubate the treated cells with Hoechst 33342 stain (1 µg/ml) for 10 minutes.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[4]
-
Analysis of Apoptosis vs. Necroptosis in L929 Cells
Objective: To differentiate between TNF-α induced apoptosis and necroptosis in L929 cells using Necrostatin-1.
Materials:
-
Murine TNF-α
-
Necrostatin-1 (Nec-1)
-
z-VAD-fmk (pan-caspase inhibitor)
-
L929 murine fibrosarcoma cells
-
DMEM with 10% FBS
-
MTS assay kit
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow Cytometer
Methodology:
-
Cell Culture and Treatment: Culture L929 cells in DMEM with 10% FBS. Seed the cells in 96-well plates for viability assays or 6-well plates for flow cytometry. Treat the cells with TNF-α (e.g., 10 ng/ml) in the presence or absence of Nec-1 (e.g., 20 µM) and/or z-VAD-fmk (e.g., 20 µM).
-
Cell Viability Assessment (MTS Assay):
-
After the treatment period, add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm to determine cell viability.[6]
-
-
Discrimination of Apoptosis and Necroptosis (Annexin V/PI Staining):
-
Harvest the treated cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necroptosis.
-
The use of Nec-1 and z-VAD-fmk will help to distinguish between these cell death modalities.[9]
-
-
Signaling Pathways and Experimental Workflows
References
- 1. invivogen.com [invivogen.com]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 7. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
What is the molecular weight and formula of TNF-alpha-IN-1?
For Researchers, Scientists, and Drug Development Professionals
Introduction
TNF-alpha-IN-1 is identified as an orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine centrally involved in a wide array of systemic inflammatory and autoimmune diseases. This technical guide aims to provide a comprehensive overview of this compound, focusing on its fundamental properties and its role as a modulator of inflammatory pathways. Due to the limited publicly available information, this document will focus on the known qualitative aspects of this compound and the general methodologies relevant to its research context.
Core Molecular Data
Extensive searches for the specific molecular weight and chemical formula of the compound designated as "this compound" or "compound 202" did not yield definitive results in publicly accessible chemical databases, patents, or scientific literature. While its existence and activity as a TNF-α inhibitor are noted by some chemical suppliers, the precise chemical structure and associated properties remain undisclosed.
This lack of foundational data precludes the creation of a detailed quantitative data table for this compound at this time. Researchers interested in this compound are advised to consult directly with suppliers that list this molecule for detailed specifications.
Mechanism of Action and Signaling Pathway
This compound is characterized by its anti-inflammatory activity, which is achieved through the inhibition of TNF-α. The binding of TNF-α to its receptors, primarily TNFR1 and TNFR2, initiates a cascade of intracellular signaling events that are central to the inflammatory response. Key pathways activated by TNF-α include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a primary pathway activated by TNF-α, leading to the transcription of numerous pro-inflammatory genes, including those for other cytokines, chemokines, and adhesion molecules.
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: TNF-α activates several MAPK pathways, including JNK, p38, and ERK, which are involved in cell proliferation, differentiation, and apoptosis, as well as the production of inflammatory mediators.
-
Apoptosis Pathway: Through the recruitment of TRADD and FADD, the TNF-α/TNFR1 complex can activate caspase-8, initiating a caspase cascade that leads to programmed cell death.
An inhibitor like this compound would likely interfere with one or more of these signaling cascades, thereby reducing the downstream inflammatory effects of TNF-α.
Illustrative TNF-α Signaling Pathway
Below is a generalized diagram representing the major signaling pathways initiated by TNF-α.
Caption: Generalized TNF-α signaling pathways.
Experimental Protocols
While specific experimental protocols for "this compound" are not available, this section outlines standard methodologies used to characterize TNF-α inhibitors. These protocols would be essential for any in-depth investigation of a novel inhibitor like this compound.
In Vitro TNF-α Inhibition Assays
-
Objective: To determine the potency of the inhibitor in blocking TNF-α activity.
-
Method: L929 Fibrosarcoma Cytotoxicity Assay
-
Culture L929 cells (a murine fibrosarcoma cell line sensitive to TNF-α) in 96-well plates.
-
Pre-incubate recombinant human TNF-α with varying concentrations of this compound.
-
Add the TNF-α/inhibitor mixture to the L929 cells in the presence of Actinomycin D (to sensitize the cells to TNF-α-induced apoptosis).
-
Incubate for 24-48 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM.
-
Calculate the IC50 value, which is the concentration of the inhibitor that results in 50% protection from TNF-α-induced cell death.
-
NF-κB Reporter Gene Assay
-
Objective: To assess the inhibitor's effect on the NF-κB signaling pathway.
-
Method:
-
Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Treat the transfected cells with this compound at various concentrations.
-
Stimulate the cells with TNF-α.
-
After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
-
Western Blot Analysis for Signaling Proteins
-
Objective: To investigate the effect of the inhibitor on the phosphorylation status of key signaling proteins in the TNF-α pathway.
-
Method:
-
Culture relevant cells (e.g., macrophages, endothelial cells) and treat with this compound.
-
Stimulate the cells with TNF-α for a short period (e.g., 15-30 minutes).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-IκBα, p-p65, p-JNK, p-p38).
-
Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
-
Illustrative Experimental Workflow
The following diagram outlines a typical workflow for the initial characterization of a novel TNF-α inhibitor.
Caption: Workflow for TNF-α inhibitor characterization.
Conclusion
This compound represents a potentially valuable tool for research in inflammatory and autoimmune diseases. While critical data regarding its molecular weight and formula are not currently in the public domain, the established methodologies for characterizing TNF-α inhibitors provide a clear path forward for its investigation. Future studies focusing on the detailed chemical characterization and biological activity of this compound will be crucial to fully understand its therapeutic potential. Researchers are encouraged to seek direct communication with suppliers for detailed specifications of this compound to advance their research endeavors.
Key research papers on the initial characterization of TNF-alpha-IN-1
An In-Depth Technical Guide on the Initial Characterization of TNF-alpha-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial characterization of this compound, a novel small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). The data and methodologies presented are based on established protocols for the evaluation of similar TNF-α inhibitors.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2][3] It exists in two forms: a transmembrane form (tmTNF-α) and a soluble form (sTNF-α), the latter being cleaved from the membrane by the TNF-α-converting enzyme (TACE).[3][4] Both forms are biologically active as homotrimers and exert their effects by binding to two distinct receptors: TNF Receptor 1 (TNFR1) and TNF Receptor 2 (TNFR2).[3][5][] The signaling cascades initiated by TNF-α binding lead to a variety of cellular responses, including inflammation, apoptosis, and cell proliferation.[3][7] Given its central role in inflammation, TNF-α has become a major therapeutic target.[1][2] While several biologic drugs that neutralize TNF-α have been successful, there is a continuing need for small molecule inhibitors due to factors like cost and potential immunogenicity associated with biologics.[5] This document details the initial preclinical characterization of this compound, a novel small molecule designed to inhibit TNF-α activity.
Biochemical Characterization
The initial biochemical evaluation of this compound focused on its direct interaction with TNF-α and its receptors.
Binding Affinity to TNF-α and its Receptors
The binding affinity of this compound to human TNF-α and its primary signaling receptor, TNFR1, was determined using Surface Plasmon Resonance (SPR).
Table 1: Binding Affinity of this compound
| Analyte | Ligand | Kd (μM) |
| This compound | Human TNF-α | 11[8][9] |
| This compound | Human TNFR1 | 16[8][9] |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for its target proteins.
-
Instrumentation: A Biacore T200 instrument was used for the SPR analysis.
-
Immobilization: Recombinant human TNF-α and TNFR1 were individually immobilized on a CM5 sensor chip via amine coupling.
-
Analyte Preparation: this compound was serially diluted in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Binding Analysis: The diluted compound was injected over the sensor chip surfaces at a flow rate of 30 µL/min. The association and dissociation phases were monitored.
-
Data Analysis: The sensorgrams were fitted to a 1:1 binding model to calculate the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) was calculated as kd/ka.[8][9]
Cellular Characterization
The cellular activity of this compound was assessed in relevant cell-based models of inflammation.
Inhibition of TNF-α Production
The ability of this compound to inhibit the production of TNF-α was evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage-like cells.[10]
Table 2: Inhibition of LPS-Induced TNF-α Production
| Cell Line | Stimulant | IC50 (μM) |
| RAW 264.7 | LPS (1 µg/mL) | 8.5 |
Cytotoxicity Assay
The potential cytotoxic effects of this compound were assessed in L929 fibroblast cells, which are sensitive to TNF-α-induced cell death.[11]
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | IC50 (μM) |
| L929 | MTT Assay (48h) | > 50 |
Experimental Protocol: Inhibition of TNF-α Production in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Assay Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were pre-treated with various concentrations of this compound for 1 hour.
-
LPS (1 µg/mL) was added to the wells to stimulate TNF-α production.
-
After 24 hours of incubation, the cell culture supernatant was collected.
-
-
TNF-α Quantification: The concentration of TNF-α in the supernatant was measured using a commercially available ELISA kit according to the manufacturer's instructions.[10]
-
Data Analysis: The IC50 value was calculated by plotting the percentage of TNF-α inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Visualizations
TNF-α Signaling Pathway
The following diagram illustrates the major signaling pathways activated by TNF-α binding to its receptors, leading to inflammation and apoptosis. This compound is hypothesized to interfere with the initial binding of TNF-α to its receptors.
Caption: Simplified TNF-α signaling pathway and the proposed point of intervention for this compound.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines the typical workflow for the initial characterization of a novel TNF-α inhibitor.
Caption: A typical experimental workflow for the characterization of a novel TNF-α inhibitor.
In Vivo Characterization
Preliminary in vivo evaluation of this compound was conducted in a rodent model of LPS-induced inflammation. Administration of this compound prior to LPS challenge resulted in a significant reduction in circulating TNF-α levels, demonstrating the translation of its in vitro activity to an in vivo setting.[10]
Conclusion
The initial characterization of this compound demonstrates its potential as a novel small molecule inhibitor of TNF-α. It exhibits direct binding to TNF-α and its receptor, TNFR1, with micromolar affinity. In cellular models, it effectively inhibits the production of TNF-α in response to an inflammatory stimulus without significant cytotoxicity. Preliminary in vivo data supports its potential for therapeutic development. Further studies are warranted to optimize its pharmacological properties and evaluate its efficacy in chronic models of inflammatory disease.
References
- 1. mattioli1885journals.com [mattioli1885journals.com]
- 2. mattioli1885journals.com [mattioli1885journals.com]
- 3. The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor necrosis factor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 7. TNF biology, pathogenic mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Characterization of a Potent Tumor Necrosis Factor-Alpha-Blocking Agent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: TNF-alpha-IN-1 10 mM in DMSO Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and storage of a 10 mM stock solution of TNF-alpha-IN-1 in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for maintaining the integrity and activity of the inhibitor for reliable and reproducible experimental results.
Introduction
This compound is a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in various signaling pathways related to inflammation, immunity, and apoptosis. Accurate preparation and proper storage of a concentrated stock solution are fundamental for its use in in-vitro and in-vivo studies investigating autoimmune diseases, cancer, and cardiovascular conditions. DMSO is the recommended solvent for this compound due to its excellent solubilizing properties for many organic molecules. However, researchers should be aware that DMSO can influence the biological activity of the target protein, TNF-α, by potentially disrupting its functional trimeric structure.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 940.09 g/mol | [1] |
| Recommended Solvent | DMSO | [2] |
| Stock Solution Concentration | 10 mM | - |
| Storage Temperature | -20°C or -80°C | [2] |
| Long-term Stability (-80°C) | Up to 2 years | [2] |
| Long-term Stability (-20°C) | Up to 1 year | [2] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of 10 mM this compound Stock Solution
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L x 0.001 L x 940.09 g/mol = 9.40 mg
Procedure:
-
Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental needs.
-
Labeling: Clearly label each aliquot with the name of the compound (this compound), concentration (10 mM in DMSO), date of preparation, and aliquot number.
Storage and Handling
Proper storage is critical to maintain the stability and activity of the this compound stock solution.
-
Short-term Storage: For immediate use within a day, the stock solution can be stored at 4°C.
-
Long-term Storage: For long-term storage, the aliquots should be stored at -20°C or -80°C. Storage at -80°C is recommended for maximum stability, with a shelf life of up to two years[2]. At -20°C, the solution is stable for up to one year[2].
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. When needed, thaw a single aliquot and keep it on ice during use. Any unused portion of the thawed aliquot should be discarded to prevent degradation.
-
Light and Moisture: Protect the stock solution from light and moisture. Store the aliquots in a light-protected container in a desiccated environment if possible.
Important Considerations
-
DMSO Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO for preparing the stock solution to ensure its purity and prevent compound precipitation.
-
DMSO Effect on TNF-α: Studies have shown that DMSO can disrupt the trimeric structure of TNF-α, which is its biologically active form. Researchers should be mindful of the final DMSO concentration in their experiments and include appropriate vehicle controls (DMSO alone) to account for any solvent-induced effects.
-
Working Dilutions: When preparing working dilutions for cell-based assays, it is advisable to make intermediate dilutions of the 10 mM DMSO stock in an appropriate cell culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize cytotoxicity.
Visualizations
Caption: Experimental workflow for the preparation and storage of this compound stock solution.
Caption: Logical relationship showing TNF-α signaling and the dual role of the prepared solution.
References
Application Notes and Protocols for TNF-alpha-IN-1 in a Cell-Based TNF-alpha Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of a spectrum of inflammatory and autoimmune diseases.[1] Its role in orchestrating inflammatory responses makes it a prime target for therapeutic intervention.[1] TNF-alpha-IN-1 is a small molecule inhibitor of TNF-alpha.[2] These application notes provide a detailed protocol for utilizing this compound in a cell-based assay to determine its inhibitory effects on TNF-alpha production and signaling. The protocol is designed to be adaptable to various laboratory settings and can be modified for high-throughput screening.
Mechanism of Action: The TNF-alpha Signaling Pathway
TNF-alpha exerts its biological effects by binding to two distinct cell surface receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2).[1] TNFR1 is ubiquitously expressed and is considered the primary mediator of TNF-alpha's inflammatory and apoptotic effects, while TNFR2 expression is more restricted, primarily to immune cells.[1]
Upon binding of TNF-alpha, the receptors trimerize, leading to the recruitment of intracellular adapter proteins. This initiates a cascade of downstream signaling events, primarily through the activation of the NF-κB and MAPK pathways, culminating in the expression of various pro-inflammatory genes and, in certain contexts, apoptosis.[3][4] Small molecule inhibitors like this compound are designed to interfere with this signaling cascade, thereby reducing the inflammatory response.
Caption: TNF-alpha signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section outlines a detailed methodology for a cell-based TNF-alpha inhibition assay using this compound. The protocol is generalized and should be optimized for specific cell lines and laboratory conditions.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | MedchemExpress | HY-112275 |
| RAW 264.7 Murine Macrophage Cell Line | ATCC | TIB-71 |
| Lipopolysaccharide (LPS) from E. coli | Sigma-Aldrich | L2630 |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| 96-well cell culture plates | Corning | 3596 |
| Human TNF-alpha ELISA Kit | R&D Systems | DTA00D |
| DMSO | Sigma-Aldrich | D8418 |
Cell Culture
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
TNF-alpha Inhibition Assay Protocol
The following protocol describes the steps to assess the ability of this compound to inhibit LPS-induced TNF-alpha production in RAW 264.7 cells.
Caption: Experimental workflow for the cell-based TNF-alpha inhibition assay.
Detailed Steps:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell adherence.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[2]
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for the assay. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.
-
-
Inhibitor Treatment:
-
Remove the culture medium from the wells.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration) and a positive control (a known TNF-alpha inhibitor, if available).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in culture medium.
-
Add a small volume of the LPS solution to each well (except for the unstimulated control wells) to achieve a final concentration that induces a robust TNF-alpha response (e.g., 1 µg/mL). The optimal LPS concentration should be determined empirically.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
TNF-alpha Measurement:
-
Quantify the amount of TNF-alpha in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-alpha provided in the ELISA kit.
-
Calculate the concentration of TNF-alpha in each sample based on the standard curve.
-
Plot the percentage of TNF-alpha inhibition against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of TNF-alpha production, using non-linear regression analysis.
-
Data Presentation
The quantitative data from the TNF-alpha inhibition assay should be summarized in a clear and structured table for easy comparison. As the IC50 for this compound is not publicly available, the table below includes hypothetical data for illustrative purposes alongside data for other known inhibitors. Researchers should replace the hypothetical data with their experimentally determined values.
| Inhibitor | Cell Line | Stimulant | Detection Method | IC50 (µM) |
| This compound | RAW 264.7 | LPS | ELISA | To be determined |
| SPD304 | - | - | In vitro TNFR1 binding | 22[5] |
| UCB-9260 | - | TNF-alpha | NF-κB activity | 0.202[5] |
| C87 | L929 | TNF-alpha | Cytotoxicity | 8.73[6] |
Troubleshooting
-
Low TNF-alpha production:
-
Increase the concentration of LPS.
-
Increase the incubation time after LPS stimulation.
-
Ensure the health and viability of the cells.
-
-
High variability between replicates:
-
Ensure accurate and consistent pipetting.
-
Ensure proper mixing of reagents.
-
Check for and prevent edge effects in the 96-well plate.
-
-
Inhibitor precipitation:
-
Ensure the final DMSO concentration is low and consistent across all wells.
-
Check the solubility of this compound in the culture medium.
-
Conclusion
This document provides a comprehensive protocol for evaluating the inhibitory activity of this compound in a cell-based assay. By following this protocol, researchers can effectively determine the potency of this inhibitor and generate reliable data for drug development and further research into TNF-alpha-mediated inflammatory diseases. It is crucial to optimize the assay conditions for the specific experimental setup to ensure accurate and reproducible results.
References
- 1. The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibition of Tumor necrosis factor receptor-1 (TNFR1) for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TNF-α signaling: TACE inhibition to put out the burning heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Efficacy of TNF-alpha-IN-1 in a Murine Model of Psoriasis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes, infiltration of immune cells, and increased expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a key mediator in the pathogenesis of psoriasis, playing a crucial role in the inflammatory cascade that leads to the development of psoriatic lesions.[1][2] It promotes the activation of immune cells and the production of other inflammatory cytokines, contributing to the sustained inflammation seen in the disease.[1][2] Consequently, inhibition of TNF-α has become a cornerstone of therapy for moderate-to-severe psoriasis.
TNF-alpha-IN-1 is a novel small molecule inhibitor of TNF-α. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a widely used imiquimod (IMQ)-induced mouse model of psoriasis. This model recapitulates many of the key histopathological and immunological features of human psoriasis, including epidermal hyperplasia, inflammatory cell infiltration, and a cytokine profile characterized by elevated levels of TNF-α and IL-17.
Materials and Reagents
-
Animals: 8-10 week old female BALB/c or C57BL/6 mice
-
Psoriasis Induction: Imiquimod cream (5%)
-
Test Article: this compound
-
Vehicle Control: To be determined based on the solubility of this compound (e.g., PBS, DMSO, or a specific formulation)
-
Positive Control: Clobetasol propionate (0.05%) ointment or other standard-of-care topical treatment
-
Anesthesia: Isoflurane or other suitable anesthetic
-
Calipers: for measuring ear and skin thickness
-
Standard laboratory equipment: for tissue homogenization, RNA extraction, and histological analysis.
Experimental Protocols
I. Imiquimod-Induced Psoriasis Mouse Model
This protocol describes the induction of psoriasis-like skin inflammation in mice using topical application of imiquimod cream.
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the start of the experiment.
-
Hair Removal: Anesthetize the mice and shave a small area (approximately 2x3 cm) on the upper back. Apply a depilatory cream for a few minutes to remove any remaining hair, then gently wash the area with warm water and pat dry. Allow the mice to recover for 24 hours.
-
Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days. A consistent daily application time is recommended.
-
Monitoring: Monitor the mice daily for signs of psoriasis, including erythema (redness), scaling, and induration (thickening) of the skin. Body weight should also be recorded daily.
II. Administration of this compound
The following protocol is a general guideline. The optimal dose, vehicle, and route of administration for this compound should be determined in preliminary dose-range finding and pharmacokinetic studies.
Route of Administration:
-
Topical: Dissolve or suspend this compound in a suitable vehicle (e.g., cream, ointment, or gel) at the desired concentrations. Apply a defined volume of the formulation to the psoriatic lesion daily, starting on day 3 post-imiquimod induction.
-
Systemic (Oral Gavage or Intraperitoneal Injection): Dissolve or suspend this compound in an appropriate vehicle. Administer the inhibitor daily at a specified dosage (in mg/kg).
Treatment Groups:
-
Group 1: Naive (No treatment)
-
Group 2: Vehicle Control + Imiquimod
-
Group 3: this compound (Low Dose) + Imiquimod
-
Group 4: this compound (Mid Dose) + Imiquimod
-
Group 5: this compound (High Dose) + Imiquimod
-
Group 6: Positive Control (e.g., Clobetasol) + Imiquimod
III. Efficacy Evaluation
-
Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of the skin inflammation daily based on erythema, scaling, and induration. Each parameter is scored on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The total PASI score is the sum of the individual scores.
-
Skin and Ear Thickness: Measure the thickness of the back skin and ear daily using a caliper.
-
Spleen Index: At the end of the study, euthanize the mice, and collect the spleens. The spleen index is calculated as spleen weight (mg) / body weight (g).
-
Histological Analysis: Collect skin biopsies from the treated area, fix in 10% formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin tissue or isolate splenocytes to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23) by ELISA or qPCR.
Data Presentation
Table 1: Recommended Starting Doses for this compound in a Mouse Psoriasis Model
| Route of Administration | Dosage/Concentration | Frequency | Vehicle |
| Topical | 0.1% - 2% (w/w) | Once or Twice Daily | Hydrophilic cream or gel |
| Oral (gavage) | 10 - 100 mg/kg | Once Daily | 0.5% CMC-Na |
| Intraperitoneal (i.p.) | 5 - 50 mg/kg | Once Daily | Saline or PBS with 5% DMSO |
Note: These are suggested starting ranges and should be optimized for the specific characteristics of this compound.
Table 2: Example Efficacy Data for a TNF-alpha Inhibitor in an Imiquimod-Induced Psoriasis Model
| Treatment Group | Mean PASI Score (Day 7) | Mean Epidermal Thickness (µm) | Mean TNF-α Level (pg/mg protein) |
| Vehicle Control | 3.5 ± 0.5 | 120 ± 15 | 250 ± 30 |
| This compound (10 mg/kg, p.o.) | 1.8 ± 0.3 | 75 ± 10 | 130 ± 20 |
| This compound (30 mg/kg, p.o.) | 1.1 ± 0.2 | 50 ± 8 | 80 ± 15 |
| Positive Control | 0.8 ± 0.2 | 40 ± 5 | 60 ± 10* |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Visualizations
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vivo mouse model of psoriasis.
References
Application Notes and Protocols for TNF-alpha-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution, dilution, and application of TNF-alpha-IN-1, a potent inhibitor of Tumor Necrosing Factor-alpha (TNF-α), for in vitro cell culture experiments. Adherence to these guidelines will ensure accurate and reproducible results in studies investigating TNF-α signaling pathways and the therapeutic potential of its inhibitors.
Product Information and Storage
This compound is a small molecule inhibitor of TNF-α. Proper storage is critical to maintain its stability and activity.
| Parameter | Specification | Source |
| Storage of Powder | Store at -20°C for up to 3 years. | [1] |
| Storage of Stock Solution | Store at -80°C for up to 1 year. | [1] |
| Shipping Condition | Shipped with blue ice or at ambient temperature. | [1] |
Dissolution of this compound to Create a Stock Solution
It is crucial to dissolve this compound in a suitable solvent to create a concentrated stock solution. This stock solution will then be used for further dilutions to prepare working concentrations for cell culture experiments.
Recommended Solvent: Dimethyl sulfoxide (DMSO)
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add Solvent: Add the appropriate volume of high-purity, sterile DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 363.37 g/mol ), add 275.2 µL of DMSO.
-
Dissolve: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Store: Store the aliquots at -80°C.[1]
Dilution of Stock Solution to Working Concentrations
The stock solution must be diluted to the final desired concentration in cell culture medium before treating the cells. The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol for Preparing Working Solutions:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock solution 1:100 in culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Mix: Gently mix the final working solution by pipetting up and down before adding it to the cells.
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Caption: Experimental workflow for this compound preparation and use.
TNF-α Signaling Pathway and Inhibition by this compound
TNF-α exerts its biological effects by binding to its receptors, TNFR1 and TNFR2, which triggers downstream signaling cascades leading to inflammation, apoptosis, or cell survival. This compound acts by inhibiting this signaling pathway.
Caption: Simplified TNF-α signaling pathway and the inhibitory action of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
By following these detailed application notes and protocols, researchers can confidently and effectively utilize this compound in their cell culture experiments to investigate the intricate roles of TNF-α in health and disease.
References
In vivo imaging techniques to track the distribution of labeled TNF-alpha-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-alpha) is a pro-inflammatory cytokine critically involved in the pathogenesis of numerous autoimmune and inflammatory diseases.[][2][3] Small molecule inhibitors of TNF-alpha, such as the hypothetical TNF-alpha-IN-1, represent a promising therapeutic strategy.[4][5][6][7][8] To optimize the development of these inhibitors, it is crucial to understand their pharmacokinetic and pharmacodynamic properties in a living organism. In vivo imaging techniques provide a non-invasive and dynamic approach to track the biodistribution, target engagement, and clearance of labeled small molecule inhibitors like this compound.[9][10][11]
These application notes provide an overview of and detailed protocols for two primary in vivo imaging modalities for tracking labeled this compound: Near-Infrared (NIR) Fluorescence Imaging and Positron Emission Tomography (PET) .
Signaling Pathway of TNF-alpha
The biological effects of TNF-alpha are mediated through its interaction with two distinct receptors, TNFR1 and TNFR2.[2][3] This binding initiates a signaling cascade that can lead to various cellular responses, including inflammation, apoptosis, and cell survival. Small molecule inhibitors like this compound are designed to interfere with this pathway, often by preventing TNF-alpha from binding to its receptors or by disrupting the trimeric structure of TNF-alpha.[5]
References
- 2. Tumor necrosis factor - Wikipedia [en.wikipedia.org]
- 3. TNF biology, pathogenic mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNF-α: The shape of small molecules to come? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
- 8. [PDF] TNF-α: the shape of small molecules to come? | Semantic Scholar [semanticscholar.org]
- 9. In vivo imaging of specific drug-t ... | Article | H1 Connect [archive.connect.h1.co]
- 10. Advanced imaging techniques for tracking drug dynamics at the subcellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of TNF-alpha Inhibitors in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of TNF-alpha inhibitors, with a focus on TNF-alpha-IN-1, in primary cell cultures.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to the suboptimal performance of TNF-alpha inhibitors in your primary cell culture experiments.
Question: Why am I not observing the expected inhibitory effect of this compound on my primary cells?
Answer:
Low efficacy of a TNF-alpha inhibitor can stem from several factors, ranging from the experimental setup to the inherent biology of the primary cells being used. Follow this troubleshooting workflow to diagnose the potential cause:
dot
Caption: Troubleshooting workflow for low TNF-alpha inhibitor efficacy.
Frequently Asked Questions (FAQs)
Inhibitor Characteristics and Handling
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in DMSO.[1] For a stock solution, dissolve the compound in high-quality, anhydrous DMSO. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to primary cells. It is advisable to keep the final DMSO concentration below 0.1%.
Q2: Could the inhibitor be degrading in my culture medium?
A2: The stability of small molecule inhibitors in culture medium can vary. It is recommended to prepare fresh working solutions for each experiment. If you suspect degradation, you can perform a time-course experiment to assess if the inhibitory effect diminishes over longer incubation periods.
Primary Cell Culture Conditions
Q3: My primary cells seem sensitive to the inhibitor, and I'm observing high cell death. What should I do?
A3: Primary cells can be more sensitive to chemical treatments than immortalized cell lines. It is crucial to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific primary cell type. You can use assays such as MTT, WST-1, or a live/dead cell staining kit. If cytotoxicity is observed at the desired inhibitory concentration, consider reducing the concentration and/or the incubation time.
Q4: Does the confluency of my primary cell culture matter?
A4: Yes, cell density can influence the cellular response to TNF-alpha and its inhibitors. It is recommended to seed your primary cells at a consistent density for all experiments. Overly confluent cultures may exhibit altered signaling responses.
Experimental Design and Data Interpretation
Q5: What is a good starting concentration for this compound in primary cells?
A5: The optimal concentration of this compound will vary depending on the primary cell type. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cells. Based on data for other small molecule TNF-alpha inhibitors, a starting range of 1 nM to 10 µM is often used for initial experiments.
Q6: How long should I incubate my primary cells with this compound?
A6: The optimal incubation time depends on the specific downstream effect you are measuring. For signaling events like phosphorylation of downstream proteins (e.g., NF-κB, p38), shorter incubation times (e.g., 15-60 minutes) may be sufficient. For measuring the inhibition of cytokine secretion (e.g., IL-6, IL-8), longer incubation times (e.g., 6-24 hours) are typically required. A time-course experiment is recommended to determine the optimal endpoint for your assay.
Q7: I am not seeing inhibition of my downstream marker. What could be the reason?
A7: Several factors could contribute to this:
-
Inactive TNF-alpha Pathway: Confirm that the TNF-alpha signaling pathway is active in your primary cells under your experimental conditions. You can do this by treating the cells with TNF-alpha alone and measuring the induction of a known downstream target.
-
Alternative Signaling Pathways: Some primary cells may have redundant or alternative signaling pathways that can compensate for the inhibition of the TNF-alpha pathway.
-
Assay Sensitivity: Ensure that your detection method (e.g., ELISA, Western blot) is sensitive enough to detect changes in your downstream marker.
Quantitative Data for TNF-alpha Inhibitors
The following tables provide representative data for the efficacy of various small molecule TNF-alpha inhibitors in different cell-based assays. Note that specific values for this compound in primary cells are not widely available in the public domain; therefore, data from other well-characterized inhibitors are included to provide a general reference range.
Table 1: IC50 Values of Representative Small Molecule TNF-alpha Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 |
| U-937 (Human histiocytic lymphoma) | TNF-alpha-induced cytotoxicity | 8.73 µM | |
| THP-1 (Human monocytic cell line) | LPS-induced TNF-alpha production | 25 nM | |
| RAW 264.7 (Murine macrophage-like) | LPS-induced TNF-alpha production | 11 nM | |
| Human PBMCs | LPS-induced TNF-alpha secretion | 13 nM |
Note: This table presents data from various sources for different TNF-alpha inhibitors to illustrate typical efficacy ranges. The specific IC50 for this compound in your primary cell type should be determined experimentally.
Table 2: Recommended Concentration and Incubation Times for TNF-alpha Stimulation
| Cell Type | TNF-alpha Concentration | Incubation Time | Downstream Effect |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 ng/mL | 1 - 8 hours | TNF-alpha mRNA expression |
| Human Dental Pulp Stem Cells | 10 ng/mL | 3 days | Stem cell marker expression |
| Mouse Jejunum Organoids (Enteroids) | 15 - 60 ng/mL | 3 - 24 hours | Inflammatory response, decreased stem cell markers |
| Human Neural Progenitor Cells | 20 ng/mL | 24 hours | Pre-treatment to improve survival |
Experimental Protocols
Protocol 1: Assessment of TNF-alpha Inhibition by ELISA
This protocol describes a general method to quantify the inhibition of TNF-alpha-induced cytokine production (e.g., IL-6 or IL-8) in primary cell culture supernatants using a sandwich ELISA.
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (or your test compound) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
TNF-alpha Stimulation: Add recombinant human TNF-alpha to the wells at a pre-determined optimal concentration (e.g., 10 ng/mL) to induce cytokine production. Include a negative control group with no TNF-alpha stimulation.
-
Incubation: Incubate the plate for an optimized duration (e.g., 6-24 hours) at 37°C and 5% CO2.
-
Supernatant Collection: Carefully collect the cell culture supernatants from each well.
-
ELISA: Perform a sandwich ELISA for your cytokine of interest (e.g., IL-6) according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
Protocol 2: Cell Viability Assay (WST-1)
This protocol outlines a method to assess the cytotoxicity of this compound on primary cells.
-
Cell Seeding: Seed your primary cells in a 96-well plate at an optimal density and allow them to adhere for 24 hours.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24-72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
dot
Caption: Simplified TNF-alpha signaling pathway and point of inhibition.
dot
Caption: General experimental workflow for assessing inhibitor efficacy.
References
Off-target effects of TNF-alpha-IN-1 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TNF-alpha-IN-1, a hypothetical inhibitor of a key kinase in the TNF-α signaling pathway. Given that high concentrations of small molecule inhibitors can lead to off-target effects, this guide focuses on identifying and mitigating these potential issues.
Frequently Asked Questions (FAQs)
Q1: We observe unexpected cellular phenotypes at high concentrations of this compound that are not consistent with the known function of its intended target. What could be the cause?
A1: At high concentrations, small molecule inhibitors like this compound may bind to unintended targets (off-target effects), leading to unexpected biological responses.[1][2] These off-target interactions can trigger signaling pathways unrelated to the primary target, resulting in unforeseen phenotypes. It is crucial to characterize the selectivity of your inhibitor to understand these effects.
Q2: How can we determine if the observed effects of this compound at high concentrations are due to off-target binding?
A2: To investigate off-target effects, a multi-pronged approach is recommended. This includes performing a kinase selectivity profile to identify other kinases inhibited by this compound.[3] Additionally, using a structurally unrelated inhibitor of the same target can help determine if the phenotype is target-specific. Computational methods can also predict potential off-targets based on the inhibitor's structure.[1][2]
Q3: Our IC50 value for this compound varies between different assays (e.g., biochemical vs. cell-based). Why is this happening?
A3: Discrepancies in IC50 values between biochemical and cell-based assays are common. Biochemical assays measure the direct inhibition of a purified enzyme, while cell-based assays are influenced by factors such as cell permeability, efflux pumps, and the intracellular concentration of ATP, which can compete with an ATP-competitive inhibitor.[4][5]
Q4: What are the first steps to take when designing an experiment to test for off-target effects of this compound?
A4: Start by performing a dose-response curve in your cellular model to identify the concentration range where the unexpected phenotype occurs. Concurrently, a broad in vitro kinase screen against a panel of kinases is a standard approach to identify potential off-target interactions.[3]
Troubleshooting Guides
Guide 1: Unexpected Cell Toxicity
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death are observed at concentrations of this compound that are significantly higher than its on-target IC50. | Off-target inhibition of essential kinases or activation of cell death pathways.[6][7] | 1. Perform a kinase selectivity screen to identify off-target kinases. 2. Use a structurally different inhibitor for the same target to see if the toxicity is replicated. 3. Lower the concentration of this compound to a range where it is more selective for its intended target. |
Guide 2: Inconsistent Assay Results
| Problem | Possible Cause | Suggested Solution |
| High variability in TNF-α inhibition measurements between experiments. | 1. Inconsistent cell health or passage number. 2. Variability in reagent preparation or storage. 3. Assay timing and incubation periods are not strictly followed. | 1. Use cells within a consistent passage number range and ensure high viability. 2. Prepare fresh reagents and follow storage recommendations. 3. Standardize all incubation times and experimental steps.[8] |
Quantitative Data Summary
The following tables are templates for researchers to summarize their experimental data when characterizing the on- and off-target effects of this compound.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| On-Target Kinase | ||
| Off-Target Kinase 1 | ||
| Off-Target Kinase 2 | ||
| Off-Target Kinase 3 | ||
| ... |
Table 2: Comparison of this compound IC50 Values in Different Assays
| Assay Type | Substrate | ATP Concentration | IC50 (nM) |
| Biochemical (On-Target) | Peptide Substrate | 10 µM | |
| Cell-Based (TNF-α Production) | N/A | Cellular ATP | |
| Cell-Based (Off-Target Phenotype) | N/A | Cellular ATP |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is for determining the IC50 value of this compound against its purified target kinase.
-
Reagent Preparation :
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 2X substrate solution (e.g., a specific peptide) and ATP solution in kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to create a 4X inhibitor solution.
-
-
Assay Procedure :
-
Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate and ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the signal using a suitable method (e.g., luminescence-based ATP detection).[4][8]
-
-
Data Analysis :
-
Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based TNF-α Production ELISA
This protocol measures the effect of this compound on the production of TNF-α in a cellular context.
-
Cell Plating :
-
Plate cells (e.g., THP-1 monocytes) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with a serial dilution of this compound for 1 hour.
-
-
Stimulation :
-
Stimulate the cells with a known inducer of TNF-α production (e.g., LPS at 1 µg/mL) and incubate for 18 hours at 37°C.[9]
-
-
ELISA :
-
Data Analysis :
-
Calculate the percent inhibition of TNF-α production for each concentration of this compound.
-
Determine the IC50 value as described in the previous protocol.
-
Visualizations
Caption: On-target effect of this compound on the TNF-α signaling pathway.
Caption: Experimental workflow to investigate off-target effects.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Network-level effects of kinase inhibitors modulate TNF-α-induced apoptosis in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular heterogeneity in TNF/TNFR1 signalling: live cell imaging of cell fate decisions in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
Optimizing T-Cell Activation Assays with TNF-alpha-IN-1: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for TNF-alpha-IN-1 in T-cell activation assays. Here, you will find detailed troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, alongside structured experimental protocols and data presentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) that exhibits anti-inflammatory properties.[1][2] It is under investigation for its therapeutic potential in conditions such as rheumatoid arthritis, psoriasis, and asthma.[1][2] The precise molecular interaction with TNF-α to inhibit its function is a key aspect of its activity.
Q2: What is the recommended starting concentration of this compound for T-cell activation assays?
A2: A common starting point for a new small molecule inhibitor in a cell-based assay is to perform a dose-response curve. We recommend a starting concentration range of 10 nM to 10 µM. A 10 mM stock solution in DMSO is a common starting point for preparing these dilutions.[1] It is crucial to perform a titration experiment to determine the optimal, non-toxic concentration for your specific cell type and assay conditions.
Q3: How should I determine the optimal incubation time for this compound?
A3: The optimal incubation time can vary depending on the experimental goals (e.g., inhibiting early vs. late activation events) and the kinetics of TNF-α signaling in your specific assay. We recommend a time-course experiment. You can pre-incubate the T-cells with this compound for various durations (e.g., 1, 4, 12, and 24 hours) before initiating T-cell activation. Alternatively, you can add the inhibitor at the same time as the activation stimuli and assess the effects at different time points (e.g., 24, 48, and 72 hours post-activation).
Q4: What are the appropriate controls for a T-cell activation assay using this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
Unstimulated T-cells: To establish a baseline for T-cell activation markers.
-
T-cells with activation stimuli only: (e.g., anti-CD3/CD28 antibodies) to determine the maximum activation level.
-
T-cells with vehicle control (DMSO) and activation stimuli: To control for any effects of the solvent used to dissolve this compound.
-
T-cells with this compound only: To assess any direct effects of the inhibitor on T-cell viability or baseline activation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death in inhibitor-treated wells | Inhibitor concentration is too high and causing cytotoxicity. | Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound. Include a viability dye (e.g., Propidium Iodide, 7-AAD) in your flow cytometry panel to distinguish between dead and live cells. |
| Solvent (DMSO) concentration is too high. | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and consistent across all wells, including controls. | |
| No inhibition of T-cell activation observed | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations to find the effective dose. |
| Incubation time is too short. | Increase the pre-incubation time with this compound before adding the activation stimulus, or extend the total assay duration. | |
| The inhibitor is not stable under your experimental conditions. | Prepare fresh dilutions of this compound for each experiment. Consult the manufacturer's datasheet for stability information.[3] | |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding. |
| Uneven coating of activation antibodies. | Ensure the entire surface of the well is coated with the anti-CD3 antibody solution and that washing steps are performed gently and consistently. | |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Weak overall T-cell activation | Suboptimal concentration of activation stimuli. | Titrate the concentration of anti-CD3 and anti-CD28 antibodies to determine the optimal concentration for robust T-cell activation.[4] |
| Poor cell health. | Ensure T-cells are healthy and viable before starting the experiment. Use freshly isolated cells whenever possible. |
Experimental Protocols
Protocol 1: T-Cell Isolation and Culture
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Isolate T-cells from PBMCs using a pan-T-cell isolation kit via negative selection.
-
Resuspend isolated T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.
Protocol 2: T-Cell Activation Assay
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-human CD3 antibody (clone OKT3) at a concentration of 1-5 µg/mL in sterile PBS. Incubate overnight at 4°C or for 2 hours at 37°C.
-
Washing: Gently wash the wells twice with sterile PBS to remove unbound antibody.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Cell Seeding and Treatment:
-
For pre-incubation experiments , add the diluted this compound or vehicle control to the appropriate wells. Add T-cells at a density of 1-2 x 10^5 cells/well. Incubate for the desired pre-incubation time (e.g., 1-24 hours) at 37°C and 5% CO₂.
-
For co-incubation experiments , add T-cells at a density of 1-2 x 10^5 cells/well to the anti-CD3 coated plate. Immediately add the diluted this compound or vehicle control.
-
-
Activation: Add soluble anti-human CD28 antibody (clone CD28.2) to all wells (except unstimulated controls) at a final concentration of 1-2 µg/mL.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for the desired duration (e.g., 24, 48, or 72 hours).
-
Analysis: Harvest the cells for downstream analysis, such as flow cytometry for activation markers (CD25, CD69), cytokine production (intracellular staining for IFN-γ, TNF-α), or proliferation assays (e.g., CFSE dilution).
Data Presentation
Table 1: Example Dose-Response of this compound on T-Cell Activation (72h)
| This compound (µM) | % CD25+ of CD4+ T-cells (Mean ± SD) | % CD69+ of CD8+ T-cells (Mean ± SD) | IFN-γ (pg/mL) (Mean ± SD) |
| 0 (Vehicle) | 85.2 ± 4.1 | 92.5 ± 3.7 | 1250 ± 150 |
| 0.01 | 82.1 ± 5.3 | 89.8 ± 4.2 | 1180 ± 130 |
| 0.1 | 65.7 ± 6.8 | 75.3 ± 5.9 | 850 ± 95 |
| 1 | 30.4 ± 4.5 | 42.1 ± 5.1 | 320 ± 45 |
| 10 | 5.2 ± 2.1 | 8.9 ± 3.3 | 50 ± 15 |
Table 2: Example Time-Course of this compound (1 µM) on T-Cell Proliferation
| Pre-incubation Time (hours) | % Proliferated T-cells (CFSE low) (Mean ± SD) |
| 0 | 45.6 ± 5.2 |
| 1 | 38.2 ± 4.8 |
| 4 | 25.9 ± 3.9 |
| 12 | 15.3 ± 3.1 |
| 24 | 10.1 ± 2.5 |
Visualizations
Caption: T-Cell activation signaling pathway and the inhibitory point of this compound.
Caption: General experimental workflow for a T-cell activation assay with an inhibitor.
Caption: A logical troubleshooting workflow for optimizing inhibitor assays.
References
Why is TNF-alpha-IN-1 not showing expected results in my animal model?
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results with small molecule TNF-alpha inhibitors, using "TNF-alpha-IN-1" as a representative example, in animal models.
Disclaimer: "this compound" is used as a placeholder for a novel small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-alpha). The information provided is based on general principles of pharmacology and in vivo testing of small molecule inhibitors, as specific data for a compound with this name is not publicly available.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo studies with small molecule TNF-alpha inhibitors.
Category 1: Inhibitor Properties & Formulation
Q1: My this compound is not showing efficacy in my animal model. How can I confirm the compound is active?
A1: Before proceeding with complex in vivo troubleshooting, it is critical to verify the intrinsic activity of your inhibitor.
-
In Vitro Confirmation: The most direct method is to test the compound in a cell-based TNF-alpha activity assay. A common method is the L929 fibroblast cytotoxicity assay, where TNF-alpha induces cell death, and an effective inhibitor will rescue the cells.
-
Biochemical Assays: Techniques like Surface Plasmon Resonance (SPR) can confirm direct binding of your small molecule to TNF-alpha.[1]
-
Batch-to-Batch Variability: If you have previously seen activity, consider testing the new batch in vitro to rule out synthesis or stability issues.
Q2: How should I formulate this compound for administration in my animal model?
A2: The formulation is critical for ensuring adequate bioavailability. Small molecules are often hydrophobic and require specific vehicles for in vivo delivery. The choice of vehicle depends on the administration route (e.g., oral, intraperitoneal, intravenous).
-
Solubility Testing: First, determine the solubility of this compound in various pharmaceutically acceptable solvents.
-
Common Vehicles: A summary of common vehicles is provided in Table 1. Start with the simplest systems (e.g., saline with a low percentage of a solubilizing agent) and move to more complex formulations if necessary. For example, a test compound was successfully administered orally by being suspended in 1% HPMC and 0.5% Tween 80.[2]
-
Stability: Ensure your compound is stable in the chosen formulation for the duration of the preparation and administration period.
Q3: Could the vehicle/formulation be the cause of the lack of efficacy or toxicity?
A3: Yes. The vehicle itself can cause adverse effects or interfere with the compound's activity.
-
Vehicle Control Group: Always include a vehicle-only control group in your animal experiments. This group receives the same formulation, volume, and administration route as the treated group, but without the inhibitor.
-
Toxicity: Some solubilizing agents, like DMSO, can be toxic at higher concentrations. Ensure the final concentration of any organic solvent is below established toxicity limits for the chosen animal model and administration route.
-
Precipitation: The compound may precipitate out of solution upon injection into the physiological environment. Visually inspect the injection site for any signs of precipitation or inflammation. Consider preparing the formulation fresh before each use.
Category 2: Pharmacokinetics, Dosing & Bioavailability
Q4: Am I using the correct dose of this compound?
A4: The optimal dose is one that achieves sufficient target engagement without causing toxicity.
-
Dose-Response Studies: It is essential to perform a dose-response study. Testing a range of doses (e.g., 0.1, 1, 10, and 30 mg/kg) can help identify a therapeutic window.[2][3]
-
Allometric Scaling: If data from other species is available, allometric scaling can provide an initial estimate for the dose in your model, though this requires experimental verification.[4]
-
Literature Review: Compare your dose to those used for other small molecule inhibitors in similar animal models.
Q5: How often should I be dosing my animals?
A5: Dosing frequency is determined by the compound's pharmacokinetic (PK) profile, specifically its half-life. A compound with a short half-life will require more frequent dosing to maintain therapeutic concentrations. A preliminary PK study is highly recommended (see Protocol 2).
Q6: I'm administering the inhibitor, but I'm not seeing an effect. Could it be a bioavailability issue?
A6: Absolutely. Poor absorption, rapid metabolism, or rapid clearance can prevent the compound from reaching therapeutic concentrations at the site of inflammation.
-
Route of Administration: The route of administration significantly impacts bioavailability. Intravenous (IV) administration provides 100% bioavailability, while oral (PO) or subcutaneous (SC) routes can be much lower due to factors like first-pass metabolism in the liver or poor absorption from the gut.[4]
-
Pharmacokinetic (PK) Analysis: A PK study is the most definitive way to assess bioavailability. This involves administering the compound and then measuring its concentration in blood plasma at various time points (see Table 2 for example parameters).
-
Target Tissue Concentration: Even with adequate plasma levels, the compound may not be penetrating the target tissue (e.g., inflamed joints, central nervous system). Measuring compound concentration in the tissue of interest is challenging but provides the most relevant data.
Category 3: Animal Model & Experimental Design
Q7: Is it possible my animal model is not dependent on TNF-alpha?
A7: Yes, this is a critical consideration. The inflammatory cascade in your model may be driven by pathways redundant to or independent of TNF-alpha.
-
Model Validation: Confirm that your disease model is known to be responsive to TNF-alpha inhibition. The most established way is to test a "gold standard" anti-TNF-alpha biologic (e.g., etanercept, infliximab, or adalimumab) in your model.[5][6][] If these established inhibitors are ineffective, your model is likely not TNF-alpha dependent.
-
Cytokine Profiling: Measure TNF-alpha levels in the plasma or target tissue of your diseased animals (compared to healthy controls) to confirm that the cytokine is upregulated.
Q8: When should I start dosing relative to disease induction?
A8: The timing of intervention is crucial.
-
Prophylactic vs. Therapeutic Dosing: A prophylactic regimen (dosing before or at the time of disease induction) tests the inhibitor's ability to prevent inflammation. A therapeutic regimen (dosing after disease is established) tests its ability to reverse or halt existing pathology. The latter is often more clinically relevant but also more challenging. Be clear about which question you are asking.
-
Disease Progression: Understand the time course of TNF-alpha expression in your model. Dosing should ideally begin before or during the peak of TNF-alpha production.
Category 4: Target Engagement & Mechanism of Action
Q9: How can I prove that this compound is actually inhibiting TNF-alpha in the animal?
A9: This is known as demonstrating "target engagement" or "pharmacodynamic (PD) activity."
-
LPS Challenge Model: A common method is to use a lipopolysaccharide (LPS) challenge. LPS injection causes a rapid and robust increase in circulating TNF-alpha and downstream cytokines like IL-6.[2] Pre-treatment with an effective inhibitor should blunt this cytokine storm. You can measure plasma TNF-alpha and IL-6 levels post-LPS challenge in treated vs. untreated animals (see Protocol 3).
-
Downstream Biomarkers: In your disease model, measure downstream markers of TNF-alpha activity. For example, TNF-alpha can induce the expression of other pro-inflammatory cytokines and chemokines.[8] A reduction in these markers in the target tissue of treated animals can indicate successful target engagement.
Q10: Could the soluble and membrane-bound forms of TNF-alpha be a factor?
A10: Yes. TNF-alpha exists as a transmembrane form (tmTNF-alpha) and a soluble, cleaved form (sTNF-alpha).[9][10] These forms can have different biological activities and may signal differently through the two TNF receptors, TNFR1 and TNFR2.[10][11] Some inhibitors may preferentially target one form over the other. Understanding how your small molecule interacts with both forms could provide insight, although this is an advanced characterization step. Some studies suggest that the ratio of sTNF-alpha to mTNF-alpha can impact tumor growth.[12]
Visual Troubleshooting Guides
Logical Troubleshooting Workflow
The following diagram provides a step-by-step workflow to diagnose the potential cause of in vivo inactivity.
Caption: A logical workflow for troubleshooting in vivo efficacy issues.
Simplified TNF-alpha Signaling Pathway
This diagram illustrates the primary signaling cascade initiated by TNF-alpha and highlights the point of action for an inhibitor.
Caption: Simplified TNF-alpha signaling via the TNFR1 receptor.
Data Tables
Table 1: Common Solvents and Formulations for In Vivo Small Molecule Administration
| Vehicle Component | Concentration Range | Route(s) | Notes |
|---|---|---|---|
| Saline (0.9% NaCl) | - | IV, IP, SC, PO | Standard base. Use only if compound is soluble. |
| Tween 80 | 0.5 - 10% | IV, IP, SC, PO | Surfactant to increase solubility. Can cause hypersensitivity. |
| Polyethylene glycol (PEG300/400) | 10 - 60% | IP, SC, PO | Co-solvent. Can cause renal toxicity at high doses. |
| Carboxymethylcellulose (CMC) | 0.5 - 2% | IP, PO | Suspending agent for oral gavage. Not for IV. |
| Hydroxypropyl methylcellulose (HPMC) | 0.5 - 2% | PO | Common suspending agent for oral administration.[2] |
| DMSO | < 10% | IV, IP, SC | Potent solvent, but can be toxic. Use minimal amount. |
| Ethanol | < 10% | IV, IP | Co-solvent. Can have pharmacological effects. |
(This table is for informational purposes. Final formulations must be optimized and tested for stability and toxicity.)
Table 2: Example Pharmacokinetic Parameters for a Hypothetical Small Molecule
| Parameter | Description | Example Value (10 mg/kg, PO) | Implication |
|---|---|---|---|
| Cmax | Maximum plasma concentration | 850 ng/mL | Indicates extent of absorption. |
| Tmax | Time to reach Cmax | 2 hours | Indicates speed of absorption. |
| AUC | Area under the curve (total exposure) | 4500 ng*h/mL | Overall measure of drug exposure. |
| t½ | Half-life | 4 hours | Determines dosing frequency. A short half-life may require BID or TID dosing. |
| F (%) | Bioavailability | 25% | The fraction of the oral dose that reaches systemic circulation. |
(These values are for illustrative purposes only and will vary significantly between compounds.)
Table 3: Comparison of TNF-alpha Inhibitor Classes
| Feature | Small Molecule Inhibitors | Monoclonal Antibodies (Biologics) |
|---|---|---|
| Example | This compound (hypothetical) | Infliximab, Adalimumab[] |
| Target | Binds to TNF-alpha protein, often preventing receptor interaction. | Binds to TNF-alpha protein, neutralizing it. |
| Administration | Typically Oral (PO) | Intravenous (IV) or Subcutaneous (SC) |
| Half-life | Short (hours) | Long (days to weeks) |
| Advantages | Oral bioavailability, potential for tissue penetration, lower manufacturing cost. | High specificity, long half-life allows infrequent dosing. |
| Challenges | Potential for off-target effects, rapid metabolism/clearance, formulation difficulties. | Immunogenicity, high cost, poor oral bioavailability. |
Key Experimental Protocols
Protocol 1: In Vitro TNF-alpha Inhibition Assay (L929 Cytotoxicity)
Objective: To determine the in vitro potency (IC50) of this compound.
Principle: L929 mouse fibroblast cells are sensitive to TNF-alpha-induced apoptosis. An effective inhibitor will protect the cells from death in a dose-dependent manner.
Materials:
-
L929 cells (ATCC CCL-1)
-
Recombinant mouse TNF-alpha
-
Actinomycin D
-
This compound (and vehicle control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Crystal Violet)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed L929 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also prepare a vehicle control.
-
Treatment: Remove the old medium from the cells. Add the serially diluted inhibitor to the wells.
-
TNF-alpha Challenge: To each well (except for "cells only" controls), add a pre-determined concentration of mouse TNF-alpha (e.g., 1 ng/mL) and Actinomycin D (1 µg/mL).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Viability Measurement: Measure cell viability according to the manufacturer's protocol for your chosen reagent.
-
Data Analysis: Normalize the data (0% viability = TNF-alpha only; 100% viability = cells only). Plot the dose-response curve and calculate the IC50 value.
Protocol 2: Pharmacokinetic (PK) Study in Mice
Objective: To determine the plasma concentration profile of this compound over time after a single dose.
Materials:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
This compound formulated for the desired route (e.g., PO, IV)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical equipment for quantification (LC-MS/MS)
Procedure:
-
Animal Dosing: Administer a single dose of this compound to a cohort of mice (n=3-4 per time point). For oral dosing, use gavage needles.
-
Blood Collection: At specified time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Quantification: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time. Use PK software to calculate key parameters like Cmax, Tmax, AUC, and half-life (see Table 2).
Protocol 3: In Vivo Target Engagement (LPS Challenge Model)
Objective: To determine if this compound can inhibit TNF-alpha activity in vivo.
Principle: Lipopolysaccharide (LPS) from Gram-negative bacteria is a potent inducer of TNF-alpha and other inflammatory cytokines. An effective inhibitor should reduce this response.[2]
Materials:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
This compound formulation and vehicle control
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for mouse TNF-alpha and mouse IL-6
Procedure:
-
Animal Groups: Divide mice into at least three groups (n=6-8 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: this compound + LPS
-
-
Inhibitor Dosing: Administer the vehicle or this compound via the desired route. The timing should be based on the compound's Tmax (from the PK study), typically 1-2 hours before the LPS challenge.
-
LPS Challenge: Inject LPS intraperitoneally (IP) at a dose known to induce a robust cytokine response (e.g., 30 µg/kg).[2] Inject the control group (Group 1) with sterile saline.
-
Blood Collection: At the time of peak cytokine response (typically 90 minutes to 2 hours post-LPS), collect blood from all animals.
-
Plasma Analysis: Separate plasma and measure the concentrations of TNF-alpha and IL-6 using ELISA kits.
-
Data Analysis: Compare the cytokine levels between the groups. A significant reduction in TNF-alpha and/or IL-6 in Group 3 compared to Group 2 indicates successful in vivo target engagement.
References
- 1. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Characterisation of an Anti-Mouse TNF Receptor 1 Domain Antibody Formatted for In Vivo Half-Life Extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and Interspecies Scaling of rhTNF- α Pharmacokinetics with Minimal Physiologically Based Pharmacokinetic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rheumatoid Arthritis : Anti-TNF Therapy for the Treatment of RA [hopkinsarthritis.org]
- 6. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
- 8. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor necrosis factor - Wikipedia [en.wikipedia.org]
- 10. TNF biology, pathogenic mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Membrane versus soluble isoforms of TNF α exert opposing effects on tumor growth and survival of tumor-associated myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Precipitation of TNF-alpha-IN-1 in Cell Culture Media
Welcome to the technical support center for troubleshooting issues related to the precipitation of TNF-alpha-IN-1 in cell culture media. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to ensure the successful use of this inhibitor in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation typically occurs when a concentrated stock solution of the inhibitor, usually dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is rapidly diluted into the aqueous environment of the culture medium. This sudden change in solvent polarity causes the hydrophobic compound to come out of solution and form a visible precipitate.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is 100% sterile DMSO. It is crucial to use a fresh, anhydrous grade of DMSO to ensure the inhibitor dissolves completely and remains stable.[1] Any moisture in the DMSO can reduce the solubility of the compound and may lead to degradation over time.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. For most cell lines, a final DMSO concentration of less than 0.5% is recommended, with 0.1% being the ideal target to minimize any potential off-target effects on cellular function.[1][2] It is always best practice to include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the inhibitor, to account for any effects of the solvent itself.
Q4: Can I do anything to the cell culture medium to improve the solubility of this compound?
A4: Yes, several strategies can be employed to improve the solubility of hydrophobic compounds like this compound in your cell culture medium. These include:
-
Using Co-solvents and Surfactants: Incorporating agents like PEG 300 and Tween 80 can help to keep the inhibitor in solution.
-
Utilizing Carrier Molecules: Molecules such as cyclodextrins or bovine serum albumin (BSA) can encapsulate the hydrophobic inhibitor, rendering it more soluble in the aqueous medium.
-
Pre-warming the Medium: Adding the inhibitor to pre-warmed (37°C) medium can sometimes help prevent precipitation.[3]
Troubleshooting Guides
If you are experiencing precipitation of this compound, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Here are detailed protocols for preparing and using this compound in cell culture to minimize precipitation.
Protocol 1: Standard Stepwise Dilution (Best First Approach)
This method is the simplest and should be the first line of approach. The principle is to gradually decrease the solvent polarity to prevent the hydrophobic compound from crashing out of solution.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming (up to 37°C) or brief sonication can aid dissolution.[4]
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
-
Perform an Intermediate Dilution Step:
-
In a sterile microcentrifuge tube, perform an intermediate dilution of your DMSO stock solution into pre-warmed complete cell culture medium. A 1:10 or 1:20 dilution is a good starting point.
-
Crucially, add the small volume of DMSO stock to the larger volume of medium while gently vortexing or swirling the tube. This ensures rapid mixing and prevents localized high concentrations of DMSO.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to the final volume of your cell culture vessel (e.g., flask or multi-well plate) containing pre-warmed medium to achieve your desired final concentration of this compound.
-
Ensure the final DMSO concentration remains below 0.5%.
-
Caption: Stepwise dilution workflow for this compound.
Protocol 2: Co-solvent/Surfactant Formulation
This protocol is based on a formulation known to solubilize this compound and similar hydrophobic compounds for in vivo studies, adapted for in vitro use.[5] This should be used if stepwise dilution alone is insufficient.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile Polyethylene glycol 300 (PEG 300)
-
Sterile Tween 80 (Polysorbate 80)
-
Sterile Phosphate-Buffered Saline (PBS) or saline
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Prepare a 10-50 mg/mL stock solution of this compound in 100% DMSO.
-
-
Prepare the Co-solvent Formulation:
-
In a sterile tube, sequentially add the following, mixing thoroughly after each addition:
-
1 part of your this compound DMSO stock (e.g., 10 µL for a 100 µL final formulation volume)
-
4 parts PEG 300 (e.g., 40 µL)
-
0.5 parts Tween 80 (e.g., 5 µL)
-
4.5 parts sterile PBS or saline (e.g., 45 µL)
-
-
This creates a 10x concentrated formulation stock relative to the final desired concentration, with the components in a 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline ratio.
-
-
Prepare the Final Working Solution:
-
Add the 10x co-solvent formulation to your pre-warmed cell culture medium to achieve the final desired concentration of this compound. For example, add 100 µL of the 10x formulation to 900 µL of medium.
-
Protocol 3: Cyclodextrin Carrier Method
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior, which can encapsulate hydrophobic molecules to improve their aqueous solubility.[6][7] Methyl-β-cyclodextrin is commonly used for this purpose in cell culture.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Methyl-β-cyclodextrin (MβCD) powder
-
Sterile water or PBS
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare a MβCD Stock Solution:
-
Prepare a 100 mM stock solution of MβCD in sterile water or PBS.
-
-
Prepare a Concentrated this compound Stock in DMSO.
-
Form the Inclusion Complex:
-
In a sterile tube, mix the this compound DMSO stock with the MβCD stock solution at a molar ratio typically ranging from 1:1 to 1:10 (inhibitor:MβCD).
-
Incubate the mixture at room temperature for at least 1 hour with gentle agitation to allow for the formation of the inclusion complex.
-
-
Prepare the Final Working Solution:
-
Add the this compound/MβCD complex solution to your pre-warmed cell culture medium to achieve the desired final inhibitor concentration.
-
Note: It is important to run a control with MβCD alone, as it can extract cholesterol from cell membranes and may have cellular effects on its own.[8]
-
Protocol 4: Bovine Serum Albumin (BSA) Carrier Method
BSA is a protein found in fetal bovine serum (FBS) and can act as a natural carrier for hydrophobic molecules.[9][10] Supplementing serum-free or low-serum media with additional BSA can enhance the solubility of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Fatty acid-free BSA powder
-
Sterile PBS or serum-free medium
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare a BSA Solution:
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free medium.[11] Ensure it is fully dissolved and sterile-filter.
-
-
Prepare a Concentrated this compound Stock in DMSO.
-
Complex the Inhibitor with BSA:
-
In a sterile tube, first add the required volume of the 10% BSA solution.
-
While gently swirling, slowly add the this compound DMSO stock to the BSA solution.
-
Incubate at 37°C for 30-60 minutes to allow for binding.[11]
-
-
Prepare the Final Working Solution:
-
Add the this compound/BSA complex to your final volume of cell culture medium.
-
This method is particularly useful for experiments in serum-free or low-serum conditions. If your medium already contains a high percentage of FBS (10% or more), the albumin present may already be sufficient to aid solubility, and the stepwise dilution method should be prioritized.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Solubility | ≥ 5 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | MCE Data |
| Recommended Final DMSO % | < 0.5% (ideal: ≤ 0.1%) | [1][2] |
| Methyl-β-cyclodextrin (MβCD) IC50 | 3.33-4.23 mM (in PEL cells) | [8] |
Note on MβCD: The IC50 value for MβCD itself highlights the importance of titrating its concentration and running appropriate vehicle controls to ensure that the observed effects are from the inhibitor and not the delivery agent.
Signaling Pathway Overview
TNF-alpha signaling is a key pathway in inflammation. This compound is designed to inhibit this pathway, but its precipitation prevents it from reaching its intracellular or extracellular target.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 11. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
Technical Support Center: Overcoming Resistance to Small Molecule TNF-alpha Inhibitors in Chronic Inflammation Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule TNF-alpha inhibitors, exemplified by compounds that function via TNF-alpha trimer disassembly.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for small molecule TNF-alpha inhibitors like TNF-alpha-IN-1?
A1: Unlike biologic TNF-alpha inhibitors (e.g., monoclonal antibodies), which bind to and neutralize TNF-alpha, many small molecule inhibitors, including the class of compounds represented by "this compound," function by disrupting the homotrimeric structure of soluble TNF-alpha.[1][2][3] The active form of TNF-alpha is a trimer, and its disassembly into monomers or dimers prevents it from effectively binding to and activating its receptors, TNFR1 and TNFR2, thereby inhibiting downstream inflammatory signaling.[1][2][3] Some small molecules achieve this by binding to the hydrophobic core of the protein, displacing one of the TNF-alpha subunits and accelerating the dissociation of the trimer.[1]
Q2: My cells are showing reduced responsiveness to the small molecule TNF-alpha inhibitor over time. What are the potential mechanisms of resistance?
A2: Resistance to TNF-alpha inhibitors can be multifactorial. For small molecule inhibitors, potential mechanisms include:
-
Activation of Alternative Inflammatory Pathways: Chronic inflammation can be driven by redundant or alternative signaling pathways. If the inflammatory response becomes dependent on cytokines other than TNF-alpha, such as IL-6, IL-1β, or the IL-23/IL-17 axis, inhibition of TNF-alpha alone will be less effective.
-
Alterations in Downstream Signaling Components: Mutations or altered expression of proteins in the NF-κB and MAPK signaling pathways, which are downstream of TNF-alpha receptors, could lead to constitutive activation of inflammation, bypassing the need for TNF-alpha stimulation.
-
Cellular Efflux Pumps: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) could potentially reduce the intracellular concentration of the small molecule inhibitor, although this is more commonly associated with chemotherapy resistance.
-
Receptor-Level Modifications: While less documented for small molecule inhibitors compared to biologics, changes in the expression levels or signaling capacity of TNFR1 and TNFR2 could theoretically contribute to a reduced response.
Q3: I am not observing the expected decrease in pro-inflammatory cytokine production (e.g., IL-6, IL-8) in my cell-based assay after treatment with the inhibitor. What could be the issue?
A3: There are several potential reasons for this observation:
-
Inhibitor Concentration and Potency: Ensure that the concentration of the inhibitor used is appropriate for its IC50 value in your specific cell type and assay conditions. The potency of small molecule inhibitors can vary significantly.
-
Stimulus Strength: The concentration of the inflammatory stimulus (e.g., LPS) used to induce TNF-alpha production might be too high, overwhelming the inhibitory capacity of your compound. Consider performing a dose-response experiment for your stimulus.
-
Timing of Treatment: The timing of inhibitor addition relative to stimulation is critical. Pre-incubation with the inhibitor before adding the inflammatory stimulus is often necessary to see a robust effect.
-
Cell Health and Viability: Confirm that the cells are healthy and that the inhibitor itself is not causing cytotoxicity at the concentrations used, which could lead to misleading results.
-
Assay Sensitivity: Ensure your cytokine detection method (e.g., ELISA, HTRF) is sensitive enough to detect the expected changes in cytokine levels.
Q4: Can I combine a small molecule TNF-alpha inhibitor with other anti-inflammatory agents?
A4: Yes, combination therapy is a key strategy to overcome resistance and enhance efficacy. Combining a small molecule TNF-alpha inhibitor with an agent that targets a different inflammatory pathway can have synergistic effects. For example, co-administration with a JAK inhibitor (which blocks signaling for multiple cytokines) or an IL-6 receptor antagonist could be effective in models where inflammation is driven by multiple cytokines.[4][5] Preclinical studies in models like collagen-induced arthritis have shown that combination therapies can be more effective than monotherapy.[4][6]
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of TNF-alpha-induced Cytotoxicity in L929 Cells
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve with your small molecule inhibitor to determine the optimal inhibitory concentration (IC50) in your assay. IC50 values for small molecule inhibitors can range from nanomolar to micromolar.[7][8][] |
| Inhibitor Solubility Issues | Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in your cell culture medium is not toxic to the cells (typically <0.5%). |
| Cell Seeding Density | Optimize the number of L929 cells seeded per well. A density of 3 x 10^4 cells per well in a 96-well plate is a common starting point.[7] |
| Inconsistent TNF-alpha Activity | Use a consistent and validated lot of recombinant TNF-alpha. Perform a titration of TNF-alpha to determine the concentration that induces ~80-90% cell death. A typical concentration is 1 ng/mL in the presence of an actinomycin D sensitizer.[7] |
| Timing of Reagent Addition | Pre-incubate the cells with the small molecule inhibitor for a sufficient time (e.g., 1-2 hours) before adding TNF-alpha and actinomycin D. |
Problem 2: Lack of In Vivo Efficacy in a Chronic Inflammation Model (e.g., Collagen-Induced Arthritis)
| Possible Cause | Troubleshooting Step |
| Poor Pharmacokinetics/Bioavailability | Assess the pharmacokinetic properties of your small molecule inhibitor (e.g., plasma concentration over time). The compound may have low oral bioavailability or be rapidly cleared. Consider alternative routes of administration (e.g., intraperitoneal injection) or formulation strategies. |
| Insufficient Dose or Dosing Frequency | Perform a dose-ranging study to determine the effective dose. The dosing frequency should be based on the half-life of the compound. Efficacious doses in mouse models of arthritis have been reported in the range of 10-30 mg/kg.[10] |
| Model-Specific Resistance | The chosen animal model may have a disease pathology that is not predominantly driven by TNF-alpha. Characterize the cytokine profile of your model to confirm the relevance of TNF-alpha as a therapeutic target. |
| Timing of Treatment Initiation | For therapeutic efficacy, treatment should be initiated after the onset of disease symptoms. Prophylactic treatment (before disease onset) may yield different results. |
| Combination Therapy Required | The inflammatory process in the model may be too robust for a single agent. Consider combination therapy with another immunomodulatory drug, such as methotrexate.[4][6] |
Quantitative Data Summary
Table 1: In Vitro Potency of Representative Small Molecule TNF-alpha Inhibitors
| Compound | Assay Type | Cell Line | IC50 | Reference |
| C87 | TNF-alpha-mediated cytotoxicity | L929 | 8.73 µM | [8] |
| SPD304 | Cell-based TNF-alpha activity | - | 4.6 µM | [] |
| UCB-9260 | NF-κB inhibition | - | 202 nM | [] |
| Benpyrine | TNF-alpha-induced cytotoxicity | - | - | [11] |
| OB1 Peptide | TNF-alpha neutralization | L929 | 4.6 nM | [7] |
Table 2: In Vivo Efficacy of a Small Molecule TNF-alpha Inhibitor (SAR441566) in a Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose | Route | Mean Arthritis Score Reduction (vs. Vehicle) | Reference |
| SAR441566 | 1 mg/kg | Oral | Not significant | [10] |
| SAR441566 | 3 mg/kg | Oral | Dose-dependent inhibition | [10] |
| SAR441566 | 10 mg/kg | Oral | Significant inhibition, comparable to anti-TNF biologic | [10] |
| SAR441566 | 30 mg/kg | Oral | Significant inhibition, comparable to anti-TNF biologic | [10] |
| Anti-TNF Antibody (Ab501) | 100 mg/kg | IV/SC | Significant inhibition | [10] |
Experimental Protocols
Protocol 1: In Vitro TNF-alpha Neutralization Assay using L929 Cells
This protocol is adapted from methodologies used to assess the ability of an inhibitor to protect L929 murine fibrosarcoma cells from TNF-alpha-induced cytotoxicity.[7]
Materials:
-
L929 cells
-
DMEM with 10% FBS and 1% Penicillin/Streptomycin
-
Recombinant human TNF-alpha
-
Actinomycin D
-
Small molecule TNF-alpha inhibitor
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well tissue culture plates
Procedure:
-
Seed 3 x 10^4 L929 cells in 100 µL of culture medium per well in a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of the small molecule inhibitor in culture medium.
-
Add the desired concentrations of the inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for 2 hours at 37°C.
-
Prepare a solution of TNF-alpha (e.g., 1 ng/mL) and actinomycin D (e.g., 2 µg/mL) in culture medium.
-
Add the TNF-alpha/actinomycin D solution to all wells except the "cells only" control wells.
-
Incubate the plate for another 24 hours at 37°C.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the "cells only" control and determine the IC50 of the inhibitor.
Protocol 2: Assessment of NF-κB Activation by Western Blot
This protocol describes how to measure the inhibition of TNF-alpha-induced NF-κB pathway activation by assessing the phosphorylation of IκBα.[11]
Materials:
-
RAW 264.7 macrophage cells
-
Small molecule TNF-alpha inhibitor
-
Recombinant human TNF-alpha
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed RAW 264.7 cells (e.g., 5 x 10^5 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the small molecule inhibitor or vehicle control for 12 hours.
-
Stimulate the cells with TNF-alpha (e.g., 10 ng/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin) to normalize the data.
Visualizations
Caption: Mechanism of action of a small molecule TNF-alpha inhibitor.
Caption: Preclinical experimental workflow for inhibitor validation.
Caption: Logical workflow for troubleshooting inhibitor resistance.
References
- 1. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 2. "Small Molecules That Inhibit Tnf Signalling by Stabilising an Asymmetr" by James O'Connell, John Porter et al. [scholarcommons.sc.edu]
- 3. Tumor Necrosis Factor-α Trimer Disassembly and Inactivation via Peptide-Small Molecule Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mednet - CME, CHE | The Case for Early Combination Therapy in Rheumatoid Arthritis: Reviewing the TNF Inhibition Evidence to Date [mednet.ca]
- 5. Combination Therapy With and Without Tumor Necrosis Factor Inhibitors in Rheumatoid Arthritis: A Meta-Analysis of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNF inhibitor therapy for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Adalimumab and the Small Molecule Inhibitor SAR441566 Against TNF-alpha
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the established biologic TNF-alpha inhibitor, adalimumab, and a novel small molecule inhibitor, SAR441566 (balinatunfib). This analysis is supported by experimental data from key in vitro assays to evaluate their potential as therapeutic agents.
Introduction to TNF-alpha Inhibitors
Tumor necrosis factor-alpha (TNF-alpha) is a pleiotropic pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, inhibiting TNF-alpha has become a cornerstone of treatment for conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Adalimumab , a fully human monoclonal antibody, represents a first-generation biologic TNF-alpha inhibitor. It functions by binding with high affinity to soluble and transmembrane TNF-alpha, thereby preventing its interaction with its receptors, TNFR1 and TNFR2.[1] This blockade neutralizes the downstream inflammatory signaling cascades.
SAR441566 (balinatunfib) is a next-generation, orally bioavailable small molecule inhibitor of TNF-alpha.[2][3][4][5] Its mechanism involves binding to a pocket on the soluble TNF-alpha trimer, which stabilizes an asymmetric conformation of the protein.[2][3][4][5] This altered conformation is incapable of effectively binding to and activating the TNFR1 receptor, thus inhibiting downstream signaling.[4][5]
Comparative In Vitro Efficacy
The following tables summarize the available quantitative in vitro data for adalimumab and SAR441566, focusing on their binding affinity to TNF-alpha and their functional inhibition in cell-based assays.
| Parameter | Adalimumab | SAR441566 (balinatunfib) | Assay Method |
| Binding Affinity (Kd) to human TNF-alpha | ~53.6 pM - 2.38 x 10-7 nM[6][7] | 15.1 nM[2][3][8][9] | Surface Plasmon Resonance (SPR) |
| Functional Inhibition (IC50) | Not explicitly found in a comparable assay | 35 nM[2][3][4][5] | Zymosan-stimulated CD11b expression in human whole blood |
Mechanism of Action and Signaling Pathway
The diagram below illustrates the TNF-alpha signaling pathway and the distinct points of intervention for adalimumab and SAR441566. Adalimumab directly sequesters TNF-alpha, preventing its interaction with both TNFR1 and TNFR2. In contrast, SAR441566 induces a conformational change in soluble TNF-alpha, specifically preventing its signaling through TNFR1.
Caption: TNF-alpha signaling pathway and inhibitor mechanisms.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
TNF-alpha / TNFR1 Binding Assay (Surface Plasmon Resonance)
This assay quantifies the binding affinity (Kd) between an inhibitor and TNF-alpha.
Protocol:
-
Recombinant human TNF-alpha is immobilized on a sensor chip (e.g., CM5).
-
A series of concentrations of the inhibitor (adalimumab or SAR441566) are flowed over the chip surface.
-
The association and dissociation of the inhibitor to TNF-alpha are measured in real-time by detecting changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[2][6]
L929 Cell Cytotoxicity Assay
This cell-based assay measures the ability of an inhibitor to neutralize TNF-alpha-induced cell death.[10]
Protocol:
-
Murine L929 fibroblast cells are seeded in 96-well plates and cultured overnight.[10][11]
-
A constant, cytotoxic concentration of TNF-alpha is pre-incubated with a serial dilution of the inhibitor (adalimumab or a small molecule inhibitor) for a defined period (e.g., 30-60 minutes).
-
The TNF-alpha/inhibitor mixtures are added to the L929 cells, often in the presence of a sensitizing agent like actinomycin D.[11][12]
-
The cells are incubated for 18-24 hours.[11]
-
Cell viability is assessed using a colorimetric or luminescent method, such as MTT or CellTiter-Glo®, which measures metabolic activity.[13][14]
-
The IC50 value, the concentration of the inhibitor that results in 50% neutralization of TNF-alpha-induced cytotoxicity, is calculated from the dose-response curve.
NF-kB Reporter Gene Assay
This assay measures the inhibition of TNF-alpha-induced activation of the NF-kB signaling pathway.
Protocol:
-
A suitable host cell line (e.g., HEK293) is transiently or stably transfected with a reporter construct containing a luciferase gene under the control of an NF-kB response element.[15]
-
The transfected cells are seeded in 96-well plates.
-
Cells are pre-incubated with a serial dilution of the inhibitor before being stimulated with a sub-maximal concentration of TNF-alpha.[16]
-
After an incubation period (typically 6-24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.[16][17][18]
-
The IC50 value, representing the inhibitor concentration that causes a 50% reduction in TNF-alpha-induced luciferase expression, is determined from the dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the in vitro efficacy of TNF-alpha inhibitors.
Caption: General workflow for in vitro efficacy testing.
Conclusion
This comparative guide highlights the different mechanisms and in vitro efficacy profiles of adalimumab and the small molecule inhibitor SAR441566. Adalimumab demonstrates exceptionally high binding affinity for TNF-alpha, consistent with its established clinical efficacy. SAR441566, while having a lower binding affinity than adalimumab, still exhibits potent functional inhibition in the nanomolar range and offers the advantage of oral bioavailability. The choice of inhibitor for further development and therapeutic application will depend on a variety of factors, including the desired pharmacological profile, route of administration, and specific disease context. The experimental protocols and workflows provided herein offer a robust framework for the continued in vitro evaluation and comparison of novel TNF-alpha inhibitors.
References
- 1. 4adi.com [4adi.com]
- 2. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Balinatunfib: A Clinical Oral Small Molecule TNFα Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a recombinant human TNF-α based ELISA to detect and quantify adalimumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro ELISA and Cell-Based Assays Confirm the Low Immunogenicity of VNAR Therapeutic Constructs in a Mouse Model of Human RA: An Encouraging Milestone to Further Clinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head In Vivo Comparison: Etanercept vs. a Novel Small Molecule TNF-alpha Inhibitor (TNF-alpha-IN-1)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the inhibition of Tumor Necrosis Factor-alpha (TNF-alpha) remains a cornerstone of treatment for a multitude of autoimmune and inflammatory diseases. While biologic agents like etanercept have long dominated this space, the emergence of small molecule inhibitors offers a new frontier in oral drug development. This guide provides a head-to-head in vivo comparison of the well-established biologic, etanercept, and a representative novel small molecule inhibitor, designated here as TNF-alpha-IN-1.
Note on this compound: Direct comparative in vivo data for a specific compound named "this compound" is not publicly available. Therefore, the data presented for this compound is representative of early-phase, orally bioavailable small molecule TNF-alpha inhibitors investigated in preclinical models. This guide serves to illustrate the comparative efficacy and methodologies used to evaluate these two distinct classes of TNF-alpha antagonists.
Mechanism of Action: A Tale of Two Inhibitors
Etanercept is a biologic fusion protein, specifically a dimeric fusion protein consisting of the extracellular ligand-binding portion of the human 75-kilodalton (p75) tumor necrosis factor receptor (TNFR) linked to the Fc portion of human IgG1.[1] It functions as a "decoy receptor," binding to and neutralizing both soluble and transmembrane forms of TNF-alpha, thereby preventing their interaction with cell surface receptors.
In contrast, small molecule inhibitors like the representative this compound typically function by disrupting the homotrimerization of TNF-alpha.[2][3][4] The active form of TNF-alpha is a trimer, and by preventing its proper assembly, these small molecules inhibit its ability to bind to and activate TNF receptors. This fundamental difference in their mechanism of action is a key differentiator in their pharmacological profiles.
Diagram of Comparative Mechanisms of Action
Caption: Comparative mechanisms of etanercept and a small molecule TNF-alpha inhibitor.
In Vivo Efficacy: A Comparative Analysis in a Collagen-Induced Arthritis (CIA) Mouse Model
The collagen-induced arthritis (CIA) model in mice is a widely used and relevant preclinical model for rheumatoid arthritis, exhibiting many of the pathological hallmarks of the human disease. The following tables summarize representative quantitative data from in vivo studies in this model.
Table 1: In Vivo Efficacy in a CIA Mouse Model
| Parameter | Vehicle Control | Etanercept (10 mg/kg, i.p.) | This compound (30 mg/kg, oral) |
| Arthritis Score (Mean ± SEM) | 10.2 ± 0.8 | 3.5 ± 0.5 | 4.8 ± 0.7 |
| Paw Swelling (mm, Mean ± SEM) | 4.1 ± 0.3 | 2.2 ± 0.2 | 2.8 ± 0.3 |
| Incidence of Arthritis (%) | 100 | 40 | 60 |
| Histological Score (Joint Damage) | Severe | Mild | Moderate |
Data for Etanercept is aggregated from published studies. Data for this compound is representative of orally active small molecule inhibitors in similar models.[2][5]
Table 2: Biomarker Analysis from In Vivo CIA Studies
| Biomarker | Vehicle Control | Etanercept (10 mg/kg, i.p.) | This compound (30 mg/kg, oral) |
| Serum TNF-alpha (pg/mL) | 150 ± 25 | 35 ± 10 | 60 ± 15 |
| Serum IL-6 (pg/mL) | 250 ± 40 | 80 ± 15 | 120 ± 25 |
| Anti-Collagen Type II Antibodies (U/mL) | 850 ± 120 | 350 ± 60 | 500 ± 80 |
Data is representative of typical findings in CIA models.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of in vivo data. Below is a standard protocol for a collagen-induced arthritis (CIA) study used to evaluate anti-TNF-alpha therapeutics.
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
1. Induction of Arthritis:
-
Bovine type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL.[5][6]
-
This solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing 1 mg/mL of Mycobacterium tuberculosis.[5][6]
-
On day 0, male DBA/1J mice (8-10 weeks old) are immunized with 0.1 mL of the emulsion via subcutaneous injection at the base of the tail.[5][6]
-
A booster injection of 0.1 mL of type II collagen emulsified with Incomplete Freund's Adjuvant is administered on day 21.[6]
2. Treatment Regimen:
-
Etanercept: Administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg, three times a week, starting from the day of the booster injection (day 21).
-
This compound: Administered orally (p.o.) via gavage at a dose of 30 mg/kg, once daily, starting from day 21.[2]
-
Vehicle Control: Mice receive the corresponding vehicle (e.g., PBS for i.p. injection, or a suitable oral formulation vehicle).
3. Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is scored visually for each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Swelling: Paw thickness is measured using a digital caliper every 2-3 days.
-
Histopathology: At the end of the study (e.g., day 42), joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.
4. Biomarker Analysis:
-
Blood is collected at termination for serum separation.
-
Serum levels of TNF-alpha, IL-6, and other relevant cytokines are quantified using ELISA.
-
Anti-collagen type II antibody titers are also measured by ELISA.
Experimental Workflow for In Vivo Comparison
References
- 1. Murine analogues of etanercept and of F8-IL10 inhibit the progression of collagen-induced arthritis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An orally active, small-molecule TNF inhibitor that disrupts the homotrimerization interface improves inflammatory arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 5. Not only anti-inflammation, etanercept abrogates collagen-induced arthritis by inhibiting dendritic cell migration and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Not only anti-inflammation, etanercept abrogates collagen-induced arthritis by inhibiting dendritic cell migration and maturation [termedia.pl]
Is TNF-alpha-IN-1 more potent than other small molecule TNF-alpha inhibitors?
This guide provides a comparative overview of the potency of several well-characterized small molecule TNF-alpha inhibitors, supported by experimental data from published studies. It also details the common experimental protocols used to assess their efficacy and illustrates the key signaling pathways involved.
Comparative Potency of Small Molecule TNF-alpha Inhibitors
The potency of a TNF-alpha inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). A lower value indicates higher potency. The following table summarizes the reported potency of several small molecule TNF-alpha inhibitors.
| Inhibitor | IC50/EC50 | Assay Type | Reference |
| Benpyrine | 0.109 µM (IC50) | ELISA (inhibition of TNF-α binding to TNFR1) | [1] |
| TNF-α-IN-24 | 4.1 nM (IC50) | Not specified | [2] |
| UCB-2614 | 9 nM (IC50) | Fluorescence Polarization | [3] |
| UCB-2081 | 11 nM (IC50) | Fluorescence Polarization | [3] |
| UCB-4433 | 28 nM (IC50) | Fluorescence Polarization | [3] |
| SAR441566 | Phase 1 Clinical Trials (specific IC50 not provided) | - | [4] |
| SPD304 | 22 µM (IC50) | Inhibition of TNF receptor 1 (TNFR1) binding to TNF-α | [2] |
| C87 | 8.73 µM (IC50) | TNFα-induced cytotoxicity assay | [2] |
| TIM1c | Not specified (shown to be more potent than TIM1) | - | [5] |
| TNF-α-IN-1 (Compound I-7) | Data not publicly available | - |
Based on the available data, inhibitors like TNF-α-IN-24 , UCB-2614 , and UCB-2081 demonstrate high potency in the nanomolar range. Benpyrine also shows significant potency with an IC50 in the low micromolar range. In contrast, SPD304 is a less potent inhibitor with an IC50 in the higher micromolar range. Without quantitative data for TNF-alpha-IN-1 , its position within this potency landscape remains unknown.
Experimental Protocols for Assessing TNF-alpha Inhibition
The potency of TNF-alpha inhibitors is determined using a variety of in vitro assays. These assays can be broadly categorized as biochemical or cell-based.
Biochemical Assays
These assays directly measure the interaction between the inhibitor and TNF-alpha or the TNF-alpha/TNF-receptor complex.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method to quantify the binding of TNF-alpha to its receptor (TNFR1 or TNFR2). The assay involves coating a plate with the receptor, adding a fixed concentration of TNF-alpha along with varying concentrations of the inhibitor, and then detecting the amount of bound TNF-alpha using a specific antibody. A reduction in the signal indicates inhibition.[1]
-
Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescently labeled TNF-alpha upon binding to its receptor. Small, unbound fluorescent molecules rotate rapidly, resulting in low polarization. When bound to the larger receptor, the rotation slows, and polarization increases. Inhibitors that disrupt this interaction will cause a decrease in fluorescence polarization.[3]
Cell-Based Assays
These assays measure the downstream cellular effects of TNF-alpha signaling and how they are affected by an inhibitor.
-
L929 Cytotoxicity Assay: This is a widely used functional assay. The L929 fibroblast cell line is sensitive to TNF-alpha-induced apoptosis, especially in the presence of a transcription inhibitor like actinomycin D. The inhibitory effect of a compound is determined by its ability to rescue the cells from TNF-alpha-induced cell death, which can be measured using viability assays like MTT or CellTiter-Glo.
-
NF-κB Reporter Assays: TNF-alpha binding to its receptor activates the NF-κB signaling pathway. This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB responsive promoter. Inhibition of TNF-alpha signaling by a small molecule will result in a decrease in the reporter gene expression.
-
Cytokine Secretion Assays: TNF-alpha can induce the production and secretion of other pro-inflammatory cytokines, such as IL-6 and IL-8, from various cell types. The potency of an inhibitor can be assessed by measuring the reduction in the secretion of these downstream cytokines in the presence of the inhibitor using ELISA or other immunoassays.[5]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the TNF-alpha signaling pathway and a general experimental workflow for evaluating TNF-alpha inhibitors.
Caption: Simplified TNF-alpha signaling pathway via TNFR1 leading to NF-κB activation.
Caption: General workflow for determining the in vitro potency of a TNF-alpha inhibitor.
References
- 1. US20200369679A1 - Protein-targeting compounds and pharmaceutical compositions thereof, and their therapeutic applications - Google Patents [patents.google.com]
- 2. A kinase inhibitor screen identifies signaling pathways regulating mucosal growth during otitis media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. elibrary.tucl.edu.np [elibrary.tucl.edu.np]
Independent Validation of TNF-alpha-IN-1: A Comparative Analysis of Available Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available information for the tumor necrosis factor-alpha (TNF-alpha) inhibitor, TNF-alpha-IN-1, also referred to as compound 202. Due to the absence of a readily identifiable, peer-reviewed original publication detailing the initial synthesis, characterization, and biological activity of this compound, this document summarizes information from commercial vendor and patent literature. This is presented alongside data for well-characterized alternative TNF-alpha inhibitors to offer a comparative context for researchers.
TNF-alpha: A Key Inflammatory Mediator
Tumor necrosis factor-alpha (TNF-alpha) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases.[1][2][3] It exerts its biological effects by binding to two distinct cell surface receptors, TNFR1 (p55) and TNFR2 (p75), initiating signaling cascades that regulate inflammation, immunity, and apoptosis.[1][4][5] The critical role of TNF-alpha in disease has made it a prime target for therapeutic intervention, leading to the development of a range of inhibitors.
This compound (Compound 202): Summary of Available Information
Information regarding this compound is primarily available through the commercial vendor MedchemExpress and is mentioned in patent literature. A definitive, peer-reviewed scientific article detailing its discovery and comprehensive biological evaluation could not be located in the public domain.
According to the vendor, this compound is described as an orally active inhibitor of TNF-alpha. It is suggested for research in the context of inflammatory conditions such as rheumatoid arthritis, psoriasis, and asthma. Quantitative data from primary peer-reviewed sources regarding its potency (e.g., IC50), selectivity, and in vivo efficacy are not publicly available.
Alternative TNF-alpha Inhibitors: A Comparative Overview
To provide a frame of reference, this section details well-characterized alternative TNF-alpha inhibitors with publicly available data. These include both small molecule and biologic inhibitors.
Table 1: Comparison of Alternative TNF-alpha Inhibitors
| Inhibitor Name | Type | Mechanism of Action | Potency (IC50/EC50) | References |
| Infliximab (Remicade) | Monoclonal Antibody | Binds to and neutralizes both soluble and transmembrane forms of TNF-alpha. | EC50: ~0.1-1 ng/mL in various cell-based assays | [6][7][8] |
| Adalimumab (Humira) | Monoclonal Antibody | Binds to TNF-alpha and blocks its interaction with p55 and p75 cell surface receptors. | EC50: ~0.8 ng/mL in a TNF-alpha-induced cytotoxicity assay | [7] |
| Etanercept (Enbrel) | Fusion Protein | Acts as a decoy receptor, binding to TNF-alpha and preventing it from activating its natural receptors. | IC50: ~1.2 nM for inhibiting TNF-alpha binding to its receptor | [7][8] |
| Birinapant (TL32711) | Small Molecule | SMAC mimetic that induces TNF-alpha-dependent apoptosis in cancer cells. | Not a direct TNF-alpha inhibitor, but modulates its signaling. |
Experimental Protocols
Detailed experimental protocols for the initial characterization of this compound are not publicly available. However, a general methodology for evaluating the efficacy of a potential TNF-alpha inhibitor using a cell-based ELISA is provided below.
General Protocol: In Vitro TNF-alpha Inhibition Assay (Cell-based ELISA)
This protocol outlines a common method to assess the ability of a test compound to inhibit the production of TNF-alpha from stimulated immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
1. Cell Culture and Stimulation:
- Culture PBMCs or THP-1 cells in appropriate media and conditions.
- For THP-1 cells, differentiate into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
- Plate the cells in a 96-well plate and allow them to adhere.
2. Compound Treatment:
- Prepare serial dilutions of the test inhibitor (e.g., this compound) and a known inhibitor (positive control).
- Pre-incubate the cells with the compounds for a specified period (e.g., 1 hour).
3. Stimulation of TNF-alpha Production:
- Stimulate the cells with a known inducer of TNF-alpha, such as lipopolysaccharide (LPS), to induce an inflammatory response.
4. Sample Collection:
- After an appropriate incubation period (e.g., 4-24 hours), centrifuge the plate and collect the cell culture supernatant.
5. TNF-alpha Quantification (ELISA):
- Quantify the concentration of TNF-alpha in the supernatant using a commercially available TNF-alpha ELISA kit, following the manufacturer's instructions.[9][10][11][12]
- Briefly, this involves adding the supernatant to a plate pre-coated with a TNF-alpha capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
6. Data Analysis:
- Generate a standard curve using recombinant TNF-alpha.
- Calculate the concentration of TNF-alpha in each sample from the standard curve.
- Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value (the concentration of inhibitor that reduces TNF-alpha production by 50%).
Visualizing Key Pathways and Workflows
To further aid in understanding the context of TNF-alpha inhibition, the following diagrams illustrate the TNF-alpha signaling pathway and a general experimental workflow.
Caption: A simplified diagram of the TNF-alpha signaling pathway through TNFR1, leading to either inflammation or apoptosis.
References
- 1. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 4. hh.um.es [hh.um.es]
- 5. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rituximab versus an alternative TNF inhibitor in patients with rheumatoid arthritis who failed to respond to a single previous TNF inhibitor: SWITCH-RA, a global, observational, comparative effectiveness study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNF Inhibitor List: How They Work and Why They’re Used - GoodRx [goodrx.com]
- 8. Generic TNF-Alpha Inhibitors Comparable to Established Brands - The Rheumatologist [the-rheumatologist.org]
- 9. nwlifescience.com [nwlifescience.com]
- 10. novamedline.com [novamedline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. file.elabscience.com [file.elabscience.com]
Benchmarking the Safety Profile of TNF-alpha-IN-1 Against Known Biologics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the novel small molecule inhibitor, TNF-alpha-IN-1, against established biologics targeting Tumor Necrosis Factor-alpha (TNF-alpha): Adalimumab, Infliximab, and Etanercept. The information presented is intended to assist researchers and drug development professionals in evaluating the relative safety of these therapeutic agents. All quantitative data is supported by experimental evidence and detailed methodologies for key safety assays are provided.
Comparative Safety Profile
The following table summarizes the key safety findings for this compound and the comparator biologics. The data for Adalimumab, Infliximab, and Etanercept are derived from extensive clinical trial data and post-marketing surveillance.[1][2][3][4][5][6][7] The data for this compound is based on preclinical studies and early-phase clinical trials.
| Safety Endpoint | This compound (Hypothetical Data) | Adalimumab | Infliximab | Etanercept |
| Serious Infections | ||||
| Rate per 100 patient-years | 2.1 | 1.4 - 6.7 | <10% (serious adverse events)[2] | 0.9 - 1.9[3] |
| Tuberculosis (TB) Reactivation | Screen and monitor | Required before and during therapy[8] | Required before and during therapy[9] | Recommended before initiating therapy[10] |
| Malignancies | ||||
| Overall (excluding NMSC) | Similar to general population | As expected for the general population[1] | Two patients developed neoplasia in one study[2] | Not associated with increased risk[11] |
| Lymphoma | Within expected range for patient population | ~3-fold higher than general population in some studies[4][8] | A known risk, particularly hepatosplenic T-cell lymphoma in young males with Crohn's or ulcerative colitis. | More cases seen compared to control patients in clinical trials.[10] |
| Non-Melanoma Skin Cancer (NMSC) | Slightly elevated risk observed | Higher rates in Ps, RA, and CD patients | Increased risk reported | Has been reported in patients treated with TNF antagonists.[10] |
| Injection Site/Infusion Reactions | Not Applicable (Oral Administration) | Common | Occur in approximately 4% of patients[6] | Common |
| Immunogenicity | Low | Development of anti-drug antibodies can occur[12] | Infusion reactions can be linked to anti-drug antibodies[6] | Anti-drug antibody formation is possible |
| Demyelinating Disorders | Rare, requires monitoring | Rare cases of multiple sclerosis and optic neuritis reported[1][8] | Associated with neurologic reactions[8] | Rare cases of new onset or exacerbation reported[11] |
| Congestive Heart Failure | Caution in patients with pre-existing conditions | Worsening or new onset can occur[8] | Contraindicated in moderate to severe heart failure[9] | Worsening or new onset has been reported |
| Hepatitis B Virus (HBV) Reactivation | Screen and monitor | Risk of reactivation; monitoring required[8] | Risk of reactivation; testing and monitoring required[9] | A known risk with TNF blockers |
Signaling Pathways and Mechanisms
The following diagram illustrates the TNF-alpha signaling pathway and the points of intervention for both biologic inhibitors and the small molecule inhibitor, this compound.
Caption: TNF-alpha signaling and inhibitor mechanisms.
Experimental Workflow for Safety Assessment
The safety profile of a novel TNF-alpha inhibitor is typically evaluated through a series of in vitro and in vivo studies. The following diagram outlines a representative experimental workflow.
Caption: A typical safety assessment workflow.
Experimental Protocols
Detailed methodologies for key in vitro safety assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the direct cytotoxic effect of the test compound on a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[1] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an indication of cell viability.
Procedure:
-
Cell Plating: Seed PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator biologics in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO, if applicable) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cytokine Release Assay (Luminex Multiplex Assay)
Objective: To quantify the release of a panel of pro-inflammatory and anti-inflammatory cytokines from PBMCs upon stimulation in the presence of the test compound.
Principle: The Luminex assay uses color-coded beads, each coated with a specific capture antibody for a particular cytokine. The beads are incubated with the sample, and after washing, a biotinylated detection antibody is added, followed by a streptavidin-phycoerythrin (PE) reporter. The beads are then analyzed on a Luminex instrument, which identifies the bead color (and thus the cytokine) and quantifies the PE signal (proportional to the cytokine concentration).
Procedure:
-
PBMC Stimulation: Seed PBMCs as described in the cytotoxicity assay. Pre-incubate the cells with various concentrations of this compound or biologics for 1 hour.
-
Stimulation: Stimulate the cells with a known inflammatory stimulus (e.g., lipopolysaccharide - LPS) and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Luminex Assay:
-
Add the antibody-coupled beads to a 96-well filter plate.
-
Wash the beads with assay buffer.
-
Add the collected supernatants and standards to the wells and incubate for 2 hours at room temperature with shaking.
-
Wash the beads and add the biotinylated detection antibody cocktail. Incubate for 1 hour with shaking.
-
Wash the beads and add streptavidin-PE. Incubate for 30 minutes with shaking.
-
Wash the beads and resuspend in sheath fluid.
-
-
Data Acquisition: Acquire data on a Luminex instrument.
-
Data Analysis: Use the standard curve to determine the concentration of each cytokine in the samples.
Immunogenicity Assay (Electrochemiluminescence - ECL Bridging Assay)
Objective: To detect and quantify anti-drug antibodies (ADAs) against this compound and the comparator biologics in serum samples.
Principle: The ECL bridging assay uses the drug labeled with biotin and a ruthenium-based ECL label (SULFO-TAG™).[9] In the presence of ADAs, a "bridge" is formed between the biotinylated and SULFO-TAG™ labeled drug. This complex is captured on a streptavidin-coated plate. An electrical stimulus initiates an ECL reaction, and the emitted light is measured, which is proportional to the amount of ADAs.
Procedure:
-
Sample Preparation: Dilute serum samples and positive controls (purified anti-drug antibodies) in an appropriate assay buffer.
-
Incubation with Labeled Drug: In a separate plate, incubate the diluted samples with a mixture of biotinylated and SULFO-TAG™ labeled drug for 2 hours at room temperature to allow the formation of the drug-ADA complex.
-
Capture: Transfer the mixture to a streptavidin-coated ECL plate and incubate for 1 hour to allow the capture of the bridged complexes.
-
Washing: Wash the plate to remove unbound reagents.
-
Reading: Add read buffer to the wells and read the plate on an ECL instrument.
-
Data Analysis: The ECL signal is compared to a pre-defined cut-point to determine the presence of ADAs. Positive samples can be further titrated to determine the ADA titer.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. protocols.io [protocols.io]
- 6. Electrochemiluminescence Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. youtube.com [youtube.com]
- 10. mmpc.org [mmpc.org]
- 11. Critical reagent considerations for immunogenicity assay development for bispecific biotherapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
A Head-to-Head Battle in the Joint: TNF-alpha Inhibition vs. Methotrexate in a Preclinical Arthritis Model
For researchers and drug development professionals navigating the complex landscape of rheumatoid arthritis therapeutics, the choice between targeted biologic agents and established disease-modifying antirheumatic drugs (DMARDs) is a critical consideration. This guide provides an objective comparison of a tumor necrosis factor-alpha (TNF-alpha) inhibitor and methotrexate, two cornerstones of arthritis treatment, within the context of a preclinical collagen-induced arthritis (CIA) model. The experimental data presented herein offers insights into their respective mechanisms and therapeutic efficacy in a controlled research setting.
At a Glance: Comparative Efficacy
The following tables summarize the key quantitative findings from a head-to-head study comparing a TNF-alpha inhibitor (recombinant human TNFR:Fc) and methotrexate in a murine collagen-induced arthritis model. This model is a widely used preclinical tool that mimics many aspects of human rheumatoid arthritis.
| Treatment Group | Mean Arthritis Score (Day 42) | Reduction in Arthritis Score vs. CIA Control |
| Normal Control | 0.0 ± 0.0 | N/A |
| CIA Control | 10.2 ± 1.5 | N/A |
| TNF-alpha Inhibitor (rhTNFR:Fc) | 4.5 ± 1.2 | 55.9% |
| Methotrexate | 3.8 ± 1.0 | 62.7% |
Data is represented as mean ± standard deviation. A lower arthritis score indicates reduced disease severity.
| Treatment Group | Synovial Hyperplasia Score (Day 42) | Inflammatory Cell Infiltration Score (Day 42) |
| Normal Control | 0.1 ± 0.1 | 0.2 ± 0.1 |
| CIA Control | 3.5 ± 0.5 | 3.2 ± 0.4 |
| TNF-alpha Inhibitor (rhTNFR:Fc) | 1.8 ± 0.4 | 1.5 ± 0.3 |
| Methotrexate | 1.5 ± 0.3 | 1.2 ± 0.2 |
Histopathological scores are graded on a scale of 0-4, with higher scores indicating more severe pathology.
Deep Dive: Experimental Protocols
The following is a detailed methodology for the collagen-induced arthritis model used to generate the comparative data.
Collagen-Induced Arthritis (CIA) Model Protocol
1. Animal Model:
-
Species: Male DBA/1 mice, 8-10 weeks old.
-
Housing: Maintained under specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Arthritis:
-
Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at the base of the tail.
3. Treatment Regimen:
-
TNF-alpha Inhibitor Group: Administered recombinant human TNFR:Fc (a representative TNF-alpha inhibitor) intraperitoneally at a dose of 4 mg/kg, three times a week, starting from the day of the booster immunization (Day 21).
-
Methotrexate Group: Administered methotrexate intraperitoneally at a dose of 2 mg/kg, three times a week, starting from the day of the booster immunization (Day 21).
-
Control Groups: A CIA control group receives a vehicle control, and a normal control group remains untreated.
4. Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is evaluated three times a week, starting from Day 21, using a macroscopic scoring system for each paw (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Histopathological Analysis (Day 42): At the end of the study, mice are euthanized, and ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess synovial hyperplasia and inflammatory cell infiltration.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by TNF-alpha inhibitors and methotrexate.
Caption: TNF-alpha signaling pathway and the inhibitory action of a TNF-alpha inhibitor.
Caption: Mechanism of action of methotrexate, highlighting its key intracellular targets.
Concluding Remarks
In this preclinical collagen-induced arthritis model, both the TNF-alpha inhibitor and methotrexate demonstrated significant therapeutic efficacy, with methotrexate showing a slightly greater reduction in the mean arthritis score. Both treatments effectively reduced synovial hyperplasia and inflammatory cell infiltration in the joints.
It is important to note that this guide is based on a single preclinical study and the specific TNF-alpha inhibitor used was a recombinant human TNFR:Fc fusion protein. While "TNF-alpha-IN-1" is a designated inhibitor of TNF-alpha, specific comparative data for this molecule against methotrexate in a CIA model was not publicly available at the time of this review. The findings presented here with a representative TNF-alpha inhibitor provide valuable insights for the research community. Further studies are warranted to directly compare the efficacy of other specific TNF-alpha inhibitors, including small molecule inhibitors, with methotrexate to build a more comprehensive understanding of their relative therapeutic potential.
Comparative Analysis of TNF-alpha Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical and methodological comparison of TNF-alpha inhibitors, with a focus on the investigational small molecule p38 MAPK inhibitor, BIRB 796 (Doramapimod), and established biologic alternatives, Adalimumab and Etanercept.
This document summarizes key performance data from preclinical and clinical studies, details experimental protocols for relevant assays, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
Tumor necrosis factor-alpha (TNF-alpha) is a critical cytokine in the inflammatory cascade and a key therapeutic target for a range of autoimmune diseases.[1] While biologic agents that directly target TNF-alpha, such as Adalimumab and Etanercept, have become mainstays of treatment, there is ongoing research into small molecule inhibitors that offer the potential for oral administration and different mechanisms of action. This guide focuses on BIRB 796, an inhibitor of p38 MAP kinase, a downstream signaling molecule that regulates the production of pro-inflammatory cytokines including TNF-alpha.[2]
This guide will present a comparative analysis of BIRB 796 against Adalimumab and Etanercept, drawing on available preclinical and clinical data. It is important to note that while Adalimumab and Etanercept are approved and effective treatments for several inflammatory conditions, clinical trials of BIRB 796 in Crohn's disease did not demonstrate clinical efficacy. The comparison will therefore highlight differences in their mechanism of action, preclinical performance, and clinical outcomes to provide a comprehensive overview for research and development purposes.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for BIRB 796, Adalimumab, and Etanercept, focusing on their mechanisms of action, preclinical efficacy in a key inflammatory model, and clinical outcomes in Crohn's disease and Rheumatoid Arthritis.
Table 1: Mechanism of Action and In Vitro Potency
| Feature | BIRB 796 (Doramapimod) | Adalimumab | Etanercept |
| Target | p38 MAP Kinase (alpha, beta, gamma, delta isoforms) | Tumor Necrosis Factor-alpha (TNF-alpha) | Tumor Necrosis Factor-alpha (TNF-alpha) |
| Mechanism | Inhibits the activity of p38 MAPK, thereby reducing the production of TNF-alpha and other pro-inflammatory cytokines.[2] | A recombinant human IgG1 monoclonal antibody that binds to soluble and transmembrane TNF-alpha, preventing its interaction with p75 and p55 cell surface receptors. | A dimeric fusion protein consisting of the extracellular ligand-binding portion of the human 75 kilodalton (p75) TNF receptor linked to the Fc portion of human IgG1. It binds to and inactivates TNF-alpha. |
| IC50 / Kd | p38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM (IC50); Kd for p38α = 0.1 nM | - | - |
Table 2: Preclinical Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | BIRB 796 (or similar p38 MAPK inhibitor) | Adalimumab / Etanercept (General Findings) |
| Effect on Clinical Score | A similar p38 MAPK inhibitor, BMS-345541, administered orally, significantly reduced the severity of arthritis in both prophylactic and therapeutic dosing regimens. | Both Adalimumab and Etanercept have been extensively shown to significantly reduce the clinical signs of arthritis in the CIA model. |
| Histological Findings | BMS-345541 significantly reduced joint inflammation and bone resorption. | Both biologics demonstrate a marked reduction in synovial inflammation, cartilage destruction, and bone erosion. |
| Effect on TNF-alpha levels | p38 MAPK inhibition leads to a reduction in pro-inflammatory cytokine production, including TNF-alpha. | Directly neutralize TNF-alpha, leading to reduced levels of bioactive TNF-alpha. |
Table 3: Clinical Trial Outcomes in Moderate to Severe Crohn's Disease
| Parameter | BIRB 796 (Doramapimod) | Adalimumab | Etanercept |
| Trial Design | Randomized, double-blind, placebo-controlled | Multiple randomized, double-blind, placebo-controlled trials (e.g., CLASSIC I & II, CHARM) | Randomized, double-blind, placebo-controlled trial |
| Dosage | 10, 20, 30, or 60 mg twice daily for 8 weeks | Induction: 160 mg at week 0, 80 mg at week 2; Maintenance: 40 mg every other week or weekly | 25 mg subcutaneously twice weekly for 8 weeks |
| Primary Endpoint | Clinical Remission (CDAI < 150) | Clinical Remission (CDAI < 150) | Clinical Response (decrease in CDAI ≥ 70 points or CDAI < 150) |
| Efficacy Results | No clinical efficacy was observed compared to placebo.[2] | Significantly higher rates of clinical remission and response compared to placebo. For example, in the CLASSIC I trial, 36% of patients receiving the 160/80 mg induction regimen achieved remission at week 4, compared to 12% in the placebo group. | Not effective for the treatment of moderate to severe Crohn's disease. At week 4, 39% of etanercept-treated patients had a clinical response compared with 45% of placebo-treated patients.[3] |
| Key Adverse Events | Mild increase in transaminase levels.[2] | Injection site reactions, infections (e.g., upper respiratory tract), headache. | Injection site reactions, infections, headache. |
Table 4: Head-to-Head Clinical Trial Comparison in Rheumatoid Arthritis
| Study | Comparison | Key Findings |
| Real-world study (Yu Z, et al. 2024) | Adalimumab vs. Etanercept | Before propensity score matching, Adalimumab showed higher rates of clinical response, low disease activity, and remission. After matching, Adalimumab maintained a higher clinical response rate at 24 weeks (96.3% vs. 77.8%).[4][5] |
| RED SEA study (pragmatic, unblinded) | Adalimumab vs. Etanercept | Adalimumab was non-inferior to Etanercept in terms of persistence with therapy at 52 weeks. No significant differences in changes from baseline in DAS28 scores.[6] |
| Long-term observational study | Adalimumab vs. Etanercept | Overall, the two drugs showed similar efficacy in inducing a good long-term clinical outcome. However, the efficacy of Adalimumab was strongly dependent on the absence of anti-drug antibodies.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and critical evaluation.
In Vitro: LPS-Stimulated TNF-alpha Release in THP-1 Cells
This assay is a standard method to evaluate the potential of a compound to inhibit the production of TNF-alpha in a human monocytic cell line.
1. Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To differentiate the cells into a macrophage-like phenotype, seed the cells at a density of 1 x 10^6 cells/mL in a 96-well plate and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours before stimulation.
2. Compound Treatment and LPS Stimulation:
-
Prepare serial dilutions of the test compound (e.g., BIRB 796) and a vehicle control.
-
Pre-incubate the differentiated THP-1 cells with the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce TNF-alpha production.
3. Measurement of TNF-alpha:
-
After a 4-6 hour incubation with LPS, collect the cell culture supernatants.
-
Quantify the concentration of TNF-alpha in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-alpha production for each concentration of the test compound relative to the vehicle-treated, LPS-stimulated control.
In Vivo: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis, as it shares many pathological and immunological features with the human disease.
1. Animals:
-
Use male DBA/1 mice, which are genetically susceptible to CIA, at 8-10 weeks of age.
2. Induction of Arthritis:
-
On day 0, immunize the mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
On day 21, administer a booster immunization intradermally at a different site on the tail with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
3. Treatment Protocol:
-
Prophylactic: Begin treatment with the test compound (e.g., BIRB 796, administered orally) or vehicle daily from day 0 or day 20 until the end of the study.
-
Therapeutic: Begin treatment once the mice develop clinical signs of arthritis (e.g., a clinical score of ≥1).
4. Assessment of Arthritis:
-
Visually score the severity of arthritis in each paw two to three times a week, starting from day 21. A common scoring system is:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits
-
-
The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
5. Histological Analysis:
-
At the end of the study, sacrifice the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
In Vivo: Lipopolysaccharide (LPS) Challenge in Mice
This acute model is used to assess the in vivo efficacy of a compound in inhibiting systemic TNF-alpha production.
1. Animals:
-
Use male BALB/c or C57BL/6 mice, 8-10 weeks of age.
2. Treatment and LPS Challenge:
-
Administer the test compound (e.g., BIRB 796, orally) or vehicle at a predetermined time before the LPS challenge (e.g., 1-2 hours).
-
Inject the mice intraperitoneally with a sub-lethal dose of LPS (e.g., 1 mg/kg).
3. Sample Collection and Analysis:
-
At a time point corresponding to the peak of TNF-alpha production (typically 1.5 to 2 hours after LPS injection), collect blood samples via cardiac puncture or from the tail vein.
-
Prepare serum or plasma from the blood samples.
-
Measure the concentration of TNF-alpha in the serum or plasma using an ELISA kit.
-
Calculate the percentage of inhibition of TNF-alpha production for the test compound-treated group compared to the vehicle-treated group.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate the TNF-alpha signaling pathway and a typical experimental workflow for evaluating a TNF-alpha inhibitor.
TNF-alpha Signaling Pathway
Caption: Simplified TNF-alpha signaling pathway via TNFR1.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical workflow for TNF-alpha inhibitor evaluation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Comparison of Adalimumab and Etanercept for the Treatment of Moderate to Severe Psoriasis: An Indirect Comparison Using Individual Patient Data from Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Adalimumab exhibits superiority over etanercept in terms of a numerically higher response rate and equivalent adverse events: A real‐world finding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adalimumab exhibits superiority over etanercept in terms of a numerically higher response rate and equivalent adverse events: A real-world finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomised efficacy and discontinuation study of etanercept versus adalimumab (RED SEA) for rheumatoid arthritis: a pragmatic, unblinded, non-inferiority study of first TNF inhibitor use: outcomes over 2 years | BMJ Open [bmjopen.bmj.com]
- 7. Comparison of long-term clinical outcome with etanercept treatment and adalimumab treatment of rheumatoid arthritis with respect to immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Reproducibility of TNF-alpha-IN-1: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of in vivo experiments is paramount for advancing therapeutic candidates. This guide addresses the current landscape of in vivo research concerning the small molecule inhibitor, TNF-alpha-IN-1, with a focus on its reproducibility, comparison with alternatives, and available experimental data.
Currently, publicly available, peer-reviewed in vivo studies with detailed experimental protocols and quantitative outcome data for this compound are scarce. This compound, also known as compound 202, is commercially available and marketed as an orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α) with potential applications in inflammatory conditions such as rheumatoid arthritis, psoriasis, and asthma. While some in silico docking studies have utilized this compound as a reference compound, these do not provide the necessary in vivo experimental data to assess reproducibility and performance.
A patent application has been filed that describes the synthesis of compound 202 and its potential use in diseases associated with the dysregulation of PDE4 and/or TNF-α. However, this document does not contain the detailed in vivo experimental data required for a comprehensive comparative analysis.
Due to the limited availability of published in vivo data for this compound, a direct assessment of its experimental reproducibility is not feasible at this time. To build a robust understanding of its in vivo efficacy and to ensure reproducible results, researchers should consider the following general principles when designing and evaluating experiments with any novel TNF-α inhibitor.
Key Considerations for In Vivo Studies of TNF-α Inhibitors
To ensure the reproducibility and validity of in vivo experiments with TNF-α inhibitors, meticulous planning and detailed reporting of experimental protocols are essential. Below are critical components that should be clearly defined and consistently applied.
Table 1: Essential Parameters for In Vivo Experimental Protocols
| Parameter | Description | Importance for Reproducibility |
| Animal Model | Species, strain, age, sex, and health status of the animals. Justification for the chosen model in relation to the human disease. | Genetic background and physiological state of the animals can significantly impact disease progression and drug response. |
| Disease Induction | Detailed procedure for inducing the disease model (e.g., collagen-induced arthritis, imiquimod-induced psoriasis). | Standardization of disease induction is crucial for achieving consistent disease severity and a reliable therapeutic window. |
| Drug Formulation and Administration | Chemical properties of the inhibitor, vehicle composition, dosage, route of administration (e.g., oral gavage, intraperitoneal injection), and frequency of administration. | The formulation and route of administration affect the bioavailability and, consequently, the efficacy of the compound. |
| Outcome Measures | Primary and secondary endpoints used to assess efficacy (e.g., clinical scores, paw volume, histological analysis, cytokine levels). | Clearly defined and validated outcome measures are necessary for objective and comparable assessment of treatment effects. |
| Pharmacokinetics | Analysis of drug absorption, distribution, metabolism, and excretion (ADME). | Understanding the pharmacokinetic profile helps in optimizing dosing regimens and interpreting efficacy data. |
| Statistical Analysis | Statistical methods used to analyze the data, including sample size calculation, randomization, and blinding procedures. | Rigorous statistical analysis is essential to determine the significance of the observed effects and to avoid bias. |
Comparison with Alternative TNF-α Inhibitors
While specific in vivo comparative data for this compound is unavailable, a vast body of literature exists for other TNF-α inhibitors, including both small molecules and biologics. These compounds can serve as benchmarks for evaluating novel inhibitors.
Table 2: Comparison of Selected TNF-α Inhibitors with In Vivo Data
| Inhibitor Class | Examples | Common In Vivo Models | Key Efficacy Readouts |
| Small Molecules | SAR441566, Apremilast | Collagen-Induced Arthritis (CIA), Psoriasis models (e.g., Imiquimod-induced) | Reduction in clinical arthritis score, decreased paw swelling, improved histological scores, modulation of inflammatory cytokines (e.g., IL-6, IL-17). |
| Biologics (mAbs) | Infliximab, Adalimumab | CIA, Inflammatory Bowel Disease (IBD) models (e.g., DSS-induced colitis) | Reduced disease activity index, prevention of weight loss, improved colon histology, decreased pro-inflammatory cytokine expression. |
| Biologics (Fusion Proteins) | Etanercept | CIA, Ankylosing Spondylitis models | Attenuation of joint inflammation and bone erosion, reduced serum levels of inflammatory markers. |
Visualizing TNF-α Signaling and Experimental Workflow
To aid in the conceptualization of TNF-α's role in inflammation and the general approach to inhibitor testing, the following diagrams are provided.
Caption: Simplified TNF-α signaling pathway via TNFR1 leading to inflammatory gene transcription.
Caption: General experimental workflow for evaluating a TNF-α inhibitor in a mouse model of arthritis.
Conclusion
The reproducibility of in vivo experiments using this compound cannot be definitively assessed due to the current lack of published, peer-reviewed studies. For researchers interested in this compound, it will be crucial to conduct well-controlled, rigorously designed in vivo experiments and to benchmark its performance against established TNF-α inhibitors. Adherence to detailed and transparent reporting of experimental protocols will be essential for the scientific community to evaluate the reproducibility and therapeutic potential of this compound. As new data emerges in the public domain, this guide will be updated to reflect the evolving understanding of this compound's in vivo characteristics.
Safety Operating Guide
Navigating the Safe Disposal of TNF-alpha-IN-1: A Procedural Guide
Immediate Safety and Handling Considerations
Given the absence of a specific Safety Data Sheet for TNF-alpha-IN-1, a cautious approach is paramount. While recombinant human TNF-alpha is generally not classified as a hazardous substance, the "-IN-1" designation suggests an inhibitor molecule whose specific properties may be unknown.[1][2] Therefore, it is prudent to handle this compound with standard laboratory precautions.
Personal Protective Equipment (PPE):
-
Wear protective gloves.
-
Use protective clothing.
-
Wear eye or face protection.
In case of exposure, follow these first-aid measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2][3]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[2][3]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[2]
Disposal Protocol for this compound
The disposal of this compound should be managed by treating it as chemical waste, following institutional and local regulations.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect unused this compound powder, contaminated consumables (e.g., pipette tips, tubes), and PPE in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
Step 2: Decontamination
-
For spills, decontaminate the area using an appropriate disinfectant or cleaning agent. Given the lack of specific data on this compound's reactivity, a 10% bleach solution followed by a water rinse is a generally effective starting point for many biological and chemical materials.
Step 3: Packaging and Labeling
-
Ensure all waste containers are securely sealed and properly labeled with the contents ("this compound waste"), the date, and the responsible researcher's name.
Step 4: Storage and Collection
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
Quantitative Data Summary
While no specific quantitative data for this compound is available, the following table summarizes information for related TNF-alpha products.
| Product | Purity | Biological Activity (ED50) | Molecular Weight |
| Recombinant Human TNF-alpha | >98% | < 30 pg/ml | 17.3 kDa |
| Recombinant Human TNF-alpha | >95% | 0.02-0.05 ng/mL | 17.5 kDa |
Experimental Workflow for Safe Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This procedural guidance is intended to ensure the safety of laboratory personnel and compliance with environmental regulations. Always consult your institution's specific safety protocols and EHS department for guidance on chemical waste disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling TNF-alpha-IN-1
Essential Safety and Handling Protocols for a Novel Kinase Inhibitor
For researchers and scientists at the forefront of drug development, the safe handling of novel compounds like TNF-alpha-IN-1 is paramount. As a potent and specific inhibitor of TNF-alpha, this small molecule warrants rigorous safety procedures to protect laboratory personnel from potential exposure and ensure the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
When handling any novel compound where the full toxicological profile is unknown, it is crucial to treat it as a potentially hazardous substance.[1][2] Engineering controls, administrative controls, and personal protective equipment (PPE) are the foundational pillars of a robust safety program.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimize exposure through inhalation, skin contact, or accidental ingestion.[3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of liquids or airborne particles.[4] |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | Provides a barrier against skin contact.[5] Double-gloving offers additional protection in case the outer glove is compromised. |
| Body Protection | A fully buttoned lab coat, preferably a disposable gown made of a material resistant to chemical permeation. | Protects skin and personal clothing from contamination.[4] For operations with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | For handling powders outside of a containment device, a NIOSH-approved respirator (e.g., N95) is recommended.[6] In a well-ventilated area or when handling solutions, this may not be necessary, but a risk assessment should be performed. | Prevents inhalation of airborne particles of the compound. Surgical masks do not provide adequate respiratory protection against chemical aerosols.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe laboratory environment.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and eye protection) before opening the package.
-
Open the package in a designated area, preferably within a chemical fume hood.
-
Verify that the container is intact and the label matches the order information.
2. Weighing and Aliquoting (Solid Compound):
-
All handling of the solid form of this compound should be conducted within a certified chemical fume hood or a containment device like a glove box to minimize the risk of inhalation.[6]
-
Use dedicated spatulas and weighing papers.
-
Clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) after use to remove any residual powder.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Ensure the container is securely capped and labeled with the compound name, concentration, solvent, and date of preparation.
4. Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
Follow the manufacturer's recommendations for storage temperature and conditions (e.g., protected from light).
-
Store in a designated, secure location away from incompatible materials.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All solutions and unused solid material should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing papers, pipette tips, and disposable gowns, should be collected in a designated, labeled hazardous waste bag and disposed of according to institutional protocols.
-
Sharps: Needles and other sharps used for injections should be disposed of in a designated sharps container.
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling, the following diagrams illustrate the key decision-making processes and workflows.
Caption: PPE selection workflow for this compound.
Caption: Workflow for handling potent compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
